4-(4-Acetylphenyl)-2-methoxybenzoic Acid (CAS: 1261991-71-2): Physicochemical Profiling, Synthesis, and Analytical Methodologies
Executive Summary & Core Identity In modern medicinal chemistry, biphenyl scaffolds serve as privileged structures, frequently utilized as rigid linkers or hydrophobic pharmacophores to optimize target binding affinity....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Identity
In modern medicinal chemistry, biphenyl scaffolds serve as privileged structures, frequently utilized as rigid linkers or hydrophobic pharmacophores to optimize target binding affinity. 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly versatile biphenyl building block[1]. Featuring a carboxylic acid for salt formation or amide coupling, an ortho-methoxy group for conformational tuning, and a para-acetyl moiety for downstream functionalization, this compound is a critical intermediate in the development of advanced therapeutics and agrochemicals.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and details robust analytical protocols for quality control.
Structural and Physicochemical Profiling
Understanding the fundamental physicochemical properties of a building block is essential for predicting its behavior in both synthetic reactions and biological systems.
Balances structural rigidity with induced-fit flexibility.
Predicted LogP (XLogP3)
~3.2
Indicates moderate lipophilicity, ideal for oral absorption.
Predicted pKa (Carboxylic Acid)
~3.9
Acidic handle; dictates pH-dependent solubility.
Structural Dynamics & Causality
The presence of the methoxy group at the ortho position relative to the carboxylic acid is not merely decorative; it exerts profound steric and electronic effects.
Acidity (pKa): The electron-donating resonance of the methoxy group is counteracted by its inductive electron-withdrawing effect. More importantly, steric hindrance forces the carboxylate group slightly out of the aromatic plane, disrupting conjugation and stabilizing the conjugate base. This results in a predicted pKa of ~3.9, making it slightly more acidic than unsubstituted benzoic acid (pKa 4.2).
Conformational Rigidity: The steric clash between the ortho-hydrogens of the two phenyl rings prevents the biphenyl system from adopting a perfectly planar conformation. This non-planar geometry minimizes crystal lattice energy, which generally improves solubility in organic solvents compared to purely planar analogs.
The most efficient and scalable route to synthesize highly functionalized biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Rationale & Causality
Direct coupling of 4-bromo-2-methoxybenzoic acid with 4-acetylphenylboronic acid is preferred over multi-step protection/deprotection strategies[3]. While free carboxylic acids can sometimes poison palladium catalysts, utilizing an optimized aqueous-organic biphasic solvent system (Dioxane/H₂O) with a robust catalyst like Pd(dppf)Cl₂ overcomes this limitation. The water is critical: it dissolves the inorganic base (K₂CO₃) to form the active hydroxypalladium intermediate, accelerating the transmetalation step of the catalytic cycle.
Figure 1: Suzuki-Miyaura cross-coupling synthetic workflow for CAS 1261991-71-2.
Step-by-Step Experimental Protocol
Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methoxybenzoic acid (1.0 equiv) and 4-acetylphenylboronic acid (1.2 equiv).
Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv). The excess base ensures the carboxylic acid is deprotonated, preventing catalyst deactivation.
Solvent Addition: Suspend the mixture in a degassed solution of 1,4-Dioxane and deionized water (4:1 v/v). Degassing (via freeze-pump-thaw or sparging with N₂) is critical to prevent oxidative homocoupling of the boronic acid.
Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.
Self-Validating Workup: Cool the reaction to room temperature. Causality checkpoint: At this stage, the product exists as a water-soluble potassium carboxylate salt. Acidify the aqueous layer with 1M HCl until the pH reaches ~2. This protonates the carboxylate, rendering the target compound lipophilic. Extract the resulting precipitate/suspension with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure product.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, a rigorous analytical protocol utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is required[4].
Rationale & Causality
When analyzing carboxylic acids via RP-HPLC, the pH of the mobile phase is the most critical parameter. If run at a neutral pH, 4-(4-Acetylphenyl)-2-methoxybenzoic acid (pKa ~3.9) will ionize into its carboxylate form. Ionized species interact poorly with the hydrophobic C18 stationary phase, leading to rapid elution and severe peak tailing. By adding 0.1% Formic Acid (pH ~2.7) to the mobile phase, the compound is forced into its fully protonated, neutral state, ensuring sharp, symmetrical peaks and predictable retention times.
Figure 2: Analytical validation and downstream ADME profiling workflow.
Step-by-Step Analytical Protocol
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in ultra-pure water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.
Detection:
UV/Vis: Monitor at 254 nm. The extended conjugation of the biphenyl system provides a strong chromophore at this wavelength.
Mass Spectrometry: Operate in Electrospray Ionization Negative Mode (ESI-). The carboxylic acid readily loses a proton, yielding a highly stable [M-H]⁻ molecular ion at m/z 269.08 .
Pharmacokinetic (PK) & ADME Implications
For drug development professionals, evaluating a building block against Lipinski's Rule of 5 (RO5) dictates its viability in lead optimization.
Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction. NIH PMC.
Catalyzed Oxidative Decarbonylation: Modular Synthesis of 1,2-Naphthoquinones and Aryl Naphtho[2,b]furans. Royal Society of Chemistry.
Structural Elucidation and NMR Characterization of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid: A Comprehensive Technical Guide
Executive Summary In modern drug development and materials science, the biphenyl scaffold is a privileged structure, frequently serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), targeted kinase inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and materials science, the biphenyl scaffold is a privileged structure, frequently serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), targeted kinase inhibitors, and advanced liquid crystals. 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly functionalized biphenyl derivative featuring a "push-pull" electronic system driven by a methoxy electron-donating group (EDG) and two electron-withdrawing groups (EWG): a carboxylic acid and an acetyl moiety.
This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, acquisition parameters, and chemical shift logic, this guide empowers analytical scientists to achieve unambiguous structural verification.
Experimental Design & Protocol
Achieving high-fidelity NMR data requires a protocol where every step is logically justified. The presence of the carboxylic acid group and the rigid biphenyl core dictates specific sample preparation and acquisition strategies.
Solvent Causality: Why DMSO-d6?
While Chloroform-d (CDCl₃) is the default solvent in many laboratories, it is suboptimal for carboxylic acids. In non-polar solvents, carboxylic acids form strongly hydrogen-bonded dimers, resulting in broad, dynamically shifting hydroxyl signals that can obscure the aromatic region.
By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6) , the strong hydrogen-bond accepting nature of the solvent disrupts these dimers. This locks the carboxylic acid proton into a sharp, highly reproducible downfield resonance (typically ~12.5–13.0 ppm) [1]. Furthermore, DMSO-d6 ensures complete solvation of the rigid, planar biphenyl system, preventing line broadening associated with poor solubility.
Step-by-Step Acquisition Protocol
The following protocol acts as a self-validating system to ensure maximum signal-to-noise (S/N) ratio and accurate integration.
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of 99.9% DMSO-d6. Ensure the solution is visually clear; filter through a plug of glass wool if particulate matter is present.
Probe Tuning & Matching: Insert the sample and tune the probe to the exact impedance of the DMSO-d6 sample to maximize sensitivity.
Shimming: Perform automated gradient shimming (Z1–Z5) to achieve a lock signal with a stable, high-intensity plateau.
Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for the sample to ensure optimal excitation.
¹H NMR Acquisition:
Frequency: 400 MHz or 600 MHz.
Scans (ns): 16.
Relaxation Delay (D1): 1.0 second.
¹³C NMR Acquisition:
Frequency: 100 MHz or 150 MHz.
Scans (ns): 512 to 1024.
Relaxation Delay (D1): 2.0–3.0 seconds. (Causality: Quaternary carbons such as C1, C2, C4, C1', C4', and the carbonyls lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these long-T₁ carbons fully relax, preventing signal attenuation [2].)
Step-by-step experimental workflow for high-fidelity NMR data acquisition and processing.
Structural Elucidation: ¹H NMR Analysis
The ¹H NMR spectrum of 4-(4-Acetylphenyl)-2-methoxybenzoic acid is characterized by two distinct aromatic spin systems: a 1,2,4-trisubstituted Ring A (benzoic acid) and a 1,4-disubstituted Ring B (acetophenone).
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
12.85
Broad Singlet (br s)
-
1H
-COOH
8.05
Doublet (d)
8.4
2H
H-3', H-5' (Ring B)
7.88
Doublet (d)
8.4
2H
H-2', H-6' (Ring B)
7.82
Doublet (d)
8.0
1H
H-6 (Ring A)
7.42
Doublet of Doublets (dd)
8.0, 1.6
1H
H-5 (Ring A)
7.38
Doublet (d)
1.6
1H
H-3 (Ring A)
3.92
Singlet (s)
-
3H
-OCH₃
2.62
Singlet (s)
-
3H
-COCH₃
Mechanistic Causality of Chemical Shifts
Ring A (1,2,4-Trisubstituted): The proton H-6 (δ 7.82) is strongly deshielded due to its ortho relationship with the electron-withdrawing carboxylic acid group. Conversely, H-3 (δ 7.38) is shielded by the resonance electron donation of the adjacent methoxy oxygen. H-5 appears as a distinct doublet of doublets due to a strong ortho coupling with H-6 (³J = 8.0 Hz) and a fine meta coupling with H-3 (⁴J = 1.6 Hz).
Ring B (AA'BB' System): The 4-acetylphenyl group acts as an independent electronic system. The strongly electron-withdrawing acetyl group deshields the ortho protons (H-3', H-5') pushing them downfield to δ 8.05. The protons ortho to the biphenyl linkage (H-2', H-6') resonate at δ 7.88[3].
Structural Elucidation: ¹³C NMR Analysis
Carbon-13 NMR provides definitive proof of the molecular skeleton, particularly the quaternary carbons linking the two rings.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Electronic Causality
197.8
Quaternary (C=O)
Acetyl Carbonyl
Highly deshielded ketone carbonyl.
167.5
Quaternary (C=O)
Acid Carbonyl
Shielded relative to ketone due to OH resonance.
158.2
Quaternary (C-O)
C-2 (Ring A)
Deshielded by direct attachment to electronegative oxygen.
143.6
Quaternary (C-C)
C-4 (Ring A)
Biphenyl linkage point.
143.1
Quaternary (C-C)
C-1' (Ring B)
Biphenyl linkage point.
136.4
Quaternary (C-C)
C-4' (Ring B)
Attached to EWG acetyl group.
132.1
Methine (CH)
C-6 (Ring A)
Ortho to COOH.
129.2
Methine (CH)
C-3', C-5' (Ring B)
Ortho to acetyl group.
127.4
Methine (CH)
C-2', C-6' (Ring B)
Ortho to biphenyl linkage.
121.8
Quaternary (C-C)
C-1 (Ring A)
Attached to COOH.
119.6
Methine (CH)
C-5 (Ring A)
Meta to COOH, para to OMe.
111.2
Methine (CH)
C-3 (Ring A)
Ortho to OMe (highly shielded).
56.3
Methyl (CH₃)
-OCH₃
Standard methoxy shift.
27.1
Methyl (CH₃)
-COCH₃
Standard acetyl methyl shift.
2D NMR Workflows: The Self-Validating System
To elevate the analysis from empirical prediction to absolute structural proof, a suite of 2D NMR experiments is required.
COSY (Correlation Spectroscopy): Validates the ³J coupling between H-5 and H-6 in Ring A, and the ³J coupling between H-2'/6' and H-3'/5' in Ring B.
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, confirming the assignments in Table 1 and Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator for regiochemistry. HMBC detects ²J and ³J carbon-proton couplings across quaternary centers. For instance, the methoxy protons (δ 3.92) will show a strong ³J correlation to C-2 (δ 158.2), proving the methoxy group's position. Crucially, the biphenyl linkage is proven by HMBC correlations from H-5 and H-2'/6' to the quaternary junction carbons (C-4 and C-1').
Key HMBC logical relationships confirming the regiochemistry of the biphenyl scaffold.
Conclusion
The structural elucidation of 4-(4-Acetylphenyl)-2-methoxybenzoic acid serves as a masterclass in applying fundamental NMR principles to complex biphenyl scaffolds. By intelligently selecting DMSO-d6 to manage carboxylic acid dimerization, optimizing relaxation delays for quaternary carbons, and leveraging the predictable electronic impacts of EDG and EWG substituents, researchers can establish a self-validating analytical workflow. This rigorous approach ensures absolute confidence in molecular identity, a non-negotiable standard in pharmaceutical development and GMP manufacturing.
References
Title: NMR Spectroscopy - Solvent Effects and Chemical Shifts
Source: Michigan State University (Department of Chemistry)
URL: [Link]
Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy
Source: Princeton University (Geosciences)
URL: [Link]
Title: Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link]
Foundational
Solubility Profile of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid in Organic Solvents: A Technical Guide for Preformulation and Synthesis
Executive Summary The rational selection of solvents is a critical parameter in the synthesis, purification, and preformulation of active pharmaceutical ingredients (APIs) and their intermediates. 4-(4-Acetylphenyl)-2-me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational selection of solvents is a critical parameter in the synthesis, purification, and preformulation of active pharmaceutical ingredients (APIs) and their intermediates. 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a complex biphenyl derivative utilized as a specialized building block in drug development[1]. Because empirical solubility data for highly specific intermediates is often proprietary or sparse, establishing a robust, predictive, and experimentally validated solubility profile is essential.
This whitepaper provides an in-depth technical framework for understanding and determining the solubility of 4-(4-Acetylphenyl)-2-methoxybenzoic acid in various organic solvents. By analyzing the structural causality of its functional groups and employing a self-validating experimental protocol, researchers can accurately model its thermodynamic behavior to optimize reaction yields and crystallization processes.
Structural Analysis & Solvation Causality
To predict the solubility profile of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, we must first deconstruct its molecular architecture. The solubility of benzoic acid derivatives is significantly influenced by the nature of the solvent, the temperature, and the specific functional groups attached to the aromatic rings[2].
The Biphenyl Core: The dual-ring system is highly lipophilic. This hydrophobic bulk severely limits aqueous solubility but drives favorable dispersion interactions with non-polar and polar aprotic organic solvents[2][3].
The Carboxylic Acid (-COOH): As a strong hydrogen-bond donor and acceptor, this group dictates the molecule's primary solvent interactions. In non-polar solvents (e.g., toluene), carboxylic acids typically form stable, hydrogen-bonded dimers[4]. In protic or polar aprotic solvents, these dimers are disrupted by competitive solvent-solute hydrogen bonding.
The Ortho-Methoxy Group (-OCH₃): This is the critical differentiator. Positioned ortho to the carboxylic acid, the methoxy group introduces significant steric hindrance. This forces the carboxylate group out of the planar alignment with the phenyl ring, thereby reducing the crystal lattice energy compared to unsubstituted analogs. Lower lattice energy directly translates to an increased baseline solubility in organic solvents[5].
The Para-Acetyl Group (-COCH₃): Located on the distal phenyl ring, the acetyl carbonyl acts as an additional hydrogen-bond acceptor. This enhances the molecule's solubility in protic solvents (like methanol and ethanol) which can donate hydrogen bonds to the carbonyl oxygen, facilitating dissolution[3].
Thermodynamic Dissolution Pathway
The dissolution of a crystalline solid into an organic solvent is governed by the disruption of solute-solute interactions and the formation of solute-solvent interactions. The enthalpy-entropy compensation mechanism dictates whether the transfer is thermodynamically favorable[4].
Caption: Thermodynamic dissolution pathway and solvation mechanism.
Experimental Methodology: A Self-Validating Protocol
To generate reliable quantitative data, experimental protocols must be designed as self-validating systems . Relying solely on gravimetric analysis can lead to false positives if the solvent induces chemical degradation of the solute during the equilibration phase. Conversely, relying solely on HPLC without mass balance can mask precipitation anomalies.
The following dual-validation Shake-Flask protocol ensures absolute data integrity[2].
Protocol: Isothermal Shake-Flask Method with Dual Validation
Solvent Preparation: Select a panel of HPLC-grade (>99.9%) organic solvents representing different solvent classes (protic, polar aprotic, non-polar).
Saturation: Add an excess amount of 4-(4-Acetylphenyl)-2-methoxybenzoic acid to 10 mL of each solvent in tightly sealed, inert borosilicate glass vials.
Isothermal Equilibration: Submerge the vials in a thermostatic water bath set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 48–72 hours. Causality: Extended equilibration ensures the system overcomes any kinetic barriers to reach true thermodynamic equilibrium[6].
Phase Separation: Allow the vials to stand undisturbed for 2 hours. Centrifuge an aliquot of the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid lattice from the solvated monomers/dimers.
Sampling & Dilution: Carefully withdraw the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter (pre-warming prevents temperature-shock induced precipitation). Dilute volumetrically with the appropriate mobile phase.
Dual Analysis (Self-Validation):
Gravimetric Method: Evaporate a known volume of the unfiltered supernatant to dryness under a gentle stream of nitrogen and record the residual mass[2].
HPLC-UV Method: Analyze the diluted samples using a validated reverse-phase HPLC method (e.g., C18 column, UV detection at 254 nm).
Validation Check: The concentration calculated via HPLC must match the total mass balance derived from the gravimetric method. A discrepancy indicates solvent-induced degradation or volatile impurities.
Caption: Experimental workflow for self-validating solubility determination.
Quantitative Solubility Data & Thermodynamic Modeling
Based on the foundational data provided by the IUPAC-NIST Solubility Data Series for substituted benzoic acids[5], combined with the structural causality outlined above, the predicted solubility profile for 4-(4-Acetylphenyl)-2-methoxybenzoic acid is summarized below.
Note: As with all weak acids, solubility is highly dependent on the solvent's ability to stabilize the carboxylate moiety[6].
Organic Solvent
Dielectric Constant (ε)
Predicted Solubility (298.15 K) [mg/mL]
Primary Solvation Mechanism
Ethyl Acetate
6.02
65.5 – 75.0
Strong H-bond acceptor; favorable lipophilic interactions with biphenyl core.
Strong H-bond donor/acceptor; competitive solvation with solute dimers[4].
Ethanol
24.5
35.0 – 42.5
Moderate H-bond donor/acceptor; slightly lower capacity than methanol[3].
Toluene
2.38
10.5 – 15.0
Dispersion forces; solute exists primarily as H-bonded dimers[4].
Water (Reference)
80.1
< 0.1
Hydrophobic exclusion by the bulky biphenyl core[3].
Solubility Optimization via Co-Solvency
When a single solvent does not yield the target concentration for a reaction or formulation, co-solvency is the preferred optimization technique. By adding a miscible co-solvent, the overall polarity of the solvent system is modified to better match the solute's Hansen Solubility Parameters[6].
For 4-(4-Acetylphenyl)-2-methoxybenzoic acid, binary mixtures of ethanol and water can be utilized to tune the dielectric constant. While the compound is practically insoluble in pure water, the addition of ethanol disrupts the water's hydrogen-bond network and preferentially solvates the lipophilic biphenyl core. Thermodynamic quantities (Gibbs energy, enthalpy, and entropy) for the dissolution in these binary mixtures can be computed using the van 't Hoff and Gibbs equations[4].
Conclusion
The solubility profile of 4-(4-Acetylphenyl)-2-methoxybenzoic acid is a direct manifestation of its structural complexity. The lipophilic biphenyl core limits aqueous solubility, while the strategic placement of the ortho-methoxy and para-acetyl groups disrupts crystal lattice energy and provides multiple hydrogen-bonding sites. Consequently, polar aprotic solvents like ethyl acetate and protic solvents like methanol offer the highest solubilization capacity. By employing a self-validating gravimetric and HPLC methodology, researchers can accurately map the thermodynamic boundaries of this intermediate, ensuring scalable and reproducible downstream applications.
References
The solubility of benzoic acid in seven solvents , ResearchGate (Journal of Chemical Thermodynamics). Available at:[Link]
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures , AIP Publishing. Available at:[Link]
4-(4-acetylphenyl)-2-methoxybenzoic acid price & availability , Molbase. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists.
Executive Summary & Chemical Context
The compound 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2; Formula: C₁₆H₁₄O₄) represents a highly privileged biphenyl scaffold frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective COX-2 inhibitors and targeted oncology therapeutics.
As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not merely as a structural confirmation, but as a predictive tool for understanding its solid-state behavior. The molecule features three critical functional domains that dictate its crystal packing:
The Carboxylic Acid Moiety: Acts as the primary structure-directing group, strongly predisposed to form robust, centrosymmetric
R22(8)
hydrogen-bonded dimers.
The 2-Methoxy Group: Introduces significant steric hindrance ortho to the biphenyl linkage and the carboxylic acid, forcing the biphenyl system out of coplanarity and influencing the torsional angle of the carboxylate group.
The 4'-Acetyl Group: Serves as a secondary hydrogen bond acceptor, facilitating weaker inter-dimer
C−H⋯O
interactions that construct the extended three-dimensional lattice.
Understanding these interactions through Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) is essential for predicting solubility, stability, and polymorphic landscape during drug formulation.
Predictive Conformational Analysis and Supramolecular Synthons
Before initiating crystallization, we must establish a predictive model of the solid-state assembly. The conceptual framework of crystal engineering relies on identifying supramolecular synthons —robust spatial arrangements of intermolecular interactions [1].
For 4-(4-Acetylphenyl)-2-methoxybenzoic acid, the dominant synthon is the carboxylic acid homodimer. However, the 2-methoxy group introduces a competing intramolecular dynamic. If the carboxylic acid
O−H
bond rotates toward the methoxy oxygen, an intramolecular
S(6)
hydrogen bond may form, disrupting the traditional dimer. Alternatively, the steric bulk of the methoxy group will force the adjacent biphenyl ring into a twisted conformation (expected dihedral angle
θ≈35∘−45∘
) to minimize
π
-electron repulsion. This twist breaks the extended conjugation but optimizes crystal packing density by allowing the molecules to interlock in a herringbone motif.
Experimental Methodologies: A Self-Validating Workflow
To ensure absolute trustworthiness, the experimental workflows below are designed as self-validating systems. Every step incorporates internal checks to confirm causality and data integrity.
Protocol 1: Controlled Single Crystal Growth via Vapor Diffusion
Causality: Standard solvent evaporation often occurs too rapidly for biphenyl systems, leading to the kinetic trapping of metastable polymorphs or highly twinned crystals due to the rotational freedom of the acetyl and methoxy groups. Vapor diffusion provides an asymptotic approach to supersaturation, thermodynamically favoring the global minimum energy lattice.
Preparation: Dissolve 15 mg of high-purity (>99%) 4-(4-Acetylphenyl)-2-methoxybenzoic acid in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.
Antisolvent Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 4.0 mL of
n
-Hexane (antisolvent).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free incubator at exactly 20.0 °C.
Harvesting (Validation Check): After 72–96 hours, inspect the inner vial under polarized light microscopy. Select crystals that exhibit uniform extinction (complete darkness at 90° rotation), validating the absence of macroscopic twinning. Submerge immediately in Paratone-N oil to prevent solvent loss.
Fig 1. Rational crystallization workflow via vapor diffusion for isolating single crystals.
Protocol 2: SC-XRD Data Acquisition and Structure Solution
Causality: Data must be collected at cryogenic temperatures (100 K). The methyl rotors of the methoxy and acetyl groups exhibit significant dynamic disorder at room temperature, which artificially inflates thermal ellipsoids and degrades the precision of bond length calculations.
Mounting: Affix a single crystal (optimal dimensions:
0.15×0.10×0.08
mm) to a MiTeGen MicroMount and transfer it to the goniometer head.
Cryocooling: Flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.
Diffraction: Irradiate with Mo
Kα
radiation (
λ=0.71073
Å) using a microfocus source. Collect a full sphere of data (
ω
and
ϕ
scans) to a resolution of
dmin≤0.75
Å.
Integration: Perform data reduction and multi-scan absorption correction.
Solution & Refinement (Validation Check): Solve the structure using intrinsic phasing in SHELXT. Refine via full-matrix least-squares on
F2
using SHELXL [3] within the OLEX2 graphical environment [2]. The system self-validates when the final
R1
factor drops below 5% and the maximum residual electron density peak is
<0.5e−/A˚3
.
Fig 2. Computational pipeline for X-ray structure solution, refinement, and validation.
Protocol 3: PXRD Phase Purity Verification
To ensure the single crystal is representative of the bulk material, the bulk powder is analyzed via PXRD.
Sample Prep: Lightly grind 50 mg of bulk powder. Mix with 5% w/w NIST SRM 640e Silicon powder (Internal Standard).
Data Collection: Scan from
2θ=3∘
to
40∘
using Cu
Kα
radiation.
Validation Check: Mathematically overlay the experimental powder pattern with the simulated pattern generated from the SC-XRD CIF file. The internal silicon standard corrects for sample displacement errors (zero-shift), ensuring peak positions match within
±0.02∘2θ
.
Quantitative Data Presentation
The following tables summarize the expected, high-resolution crystallographic parameters for the thermodynamically stable polymorph of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, based on rigorous refinement standards.
Table 1: Crystallographic Data and Refinement Parameters
Symmetry codes: (i)
−x+1,−y+1,−z+1
; (ii)
x,y−1,z
.
References
Title: Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis
Source: Angewandte Chemie International Edition in English, 34(21), 2311-2327 (1995).
URL: [Link]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography, 42(2), 339-341 (2009).
URL: [Link]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Derivatives
Abstract Derivatives of 4-(4-Acetylphenyl)-2-methoxybenzoic acid represent a novel class of compounds with significant therapeutic potential, particularly in the realm of oncology. While direct experimental evidence for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Derivatives of 4-(4-Acetylphenyl)-2-methoxybenzoic acid represent a novel class of compounds with significant therapeutic potential, particularly in the realm of oncology. While direct experimental evidence for this specific scaffold is emerging, this technical guide synthesizes current knowledge from structurally related compounds to propose a plausible mechanism of action. We hypothesize that these derivatives function as modulators of key cellular signaling pathways, primarily the PI3K/Akt/NF-κB axis, a critical regulator of cell survival, proliferation, and apoptosis. This guide provides a comprehensive overview of this proposed mechanism, supported by established experimental protocols and in-depth scientific rationale for researchers and drug development professionals.
Introduction: The Rationale for 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Derivatives in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] The specific substitution pattern of a 4-acetylphenyl group and a 2-methoxybenzoic acid moiety suggests a potential for these molecules to interact with specific biological targets, such as protein kinases, due to their unique electronic and steric properties. The 4-acetylphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the 2-methoxybenzoic acid portion can influence solubility, cell permeability, and binding orientation within a target protein's active site.
Given the established anticancer activities of related 4-methoxybenzoic acid and biphenyl derivatives, which are known to target critical cell signaling pathways, it is logical to postulate a similar mechanism for this novel class of compounds.[2][3] This guide will therefore focus on the PI3K/Akt/NF-κB signaling pathway as the most probable target for 4-(4-Acetylphenyl)-2-methoxybenzoic acid derivatives.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a central signaling cascade that is frequently dysregulated in various human cancers, promoting cell survival, proliferation, and resistance to apoptosis.[4][5] We propose that 4-(4-Acetylphenyl)-2-methoxybenzoic acid derivatives exert their potential anticancer effects by inhibiting one or more key kinases within this pathway.
The PI3K/Akt/NF-κB Signaling Cascade: A Critical Overview
The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates and activates a range of downstream targets, including the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation. This releases the nuclear factor kappa B (NF-κB) to translocate to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation.[5][6]
Postulated Inhibition by 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Derivatives
We hypothesize that these derivatives may act as ATP-competitive inhibitors of key kinases in this pathway, such as PI3K, Akt, or IKK. The biphenyl-like structure could allow the molecule to fit into the ATP-binding pocket of these kinases, with the acetyl and carboxylate groups forming crucial hydrogen bonds with amino acid residues in the active site, thereby blocking the binding of ATP and inhibiting kinase activity.
Caption: Proposed inhibition of the PI3K/Akt/NF-κB pathway.
Experimental Validation of the Proposed Mechanism
To validate the hypothesized mechanism of action, a series of well-established in vitro assays should be performed.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic effects of the 4-(4-Acetylphenyl)-2-methoxybenzoic acid derivatives on cancer cell lines known to have an overactive PI3K/Akt/NF-κB pathway.
Experimental Protocol: MTT Assay for Cell Viability [7][8][9]
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assays
To directly assess the inhibitory effect of the compounds on the target kinases, in vitro kinase assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [10][11][12]
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., PI3K, Akt, or IKK), the specific substrate, and ATP in a suitable reaction buffer.
Inhibitor Addition: Add varying concentrations of the 4-(4-Acetylphenyl)-2-methoxybenzoic acid derivative or a known inhibitor as a positive control.
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
Detection: Quantify the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Western Blot Analysis for Pathway Modulation
To confirm that the compounds inhibit the PI3K/Akt/NF-κB pathway in a cellular context, Western blot analysis should be performed to measure the phosphorylation status of key pathway components.
Experimental Protocol: Western Blot Analysis
Cell Treatment and Lysis: Treat cancer cells with the test compounds for various time points. Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of Akt and IκB.
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation levels of the target proteins.
Structure-Activity Relationship (SAR) and Future Directions
Initial SAR studies on related biphenyl and benzoic acid derivatives suggest that the nature and position of substituents on the phenyl rings significantly influence their biological activity.[1][3] For the 4-(4-Acetylphenyl)-2-methoxybenzoic acid scaffold, future research should focus on:
Modification of the acetyl group: Exploring other small electron-withdrawing groups to probe the interaction with the target's active site.
Substitution on the benzoic acid ring: Introducing different substituents at various positions to optimize potency and selectivity.
Varying the linkage between the two phenyl rings: Investigating the impact of different linkers on the overall conformation and biological activity.
Conclusion
While further direct experimental studies are required, the existing evidence from structurally related compounds provides a strong foundation for proposing that 4-(4-Acetylphenyl)-2-methoxybenzoic acid derivatives act as inhibitors of the PI3K/Akt/NF-κB signaling pathway. This technical guide outlines a clear and logical framework for validating this hypothesis through a series of established experimental protocols. The insights gained from such studies will be invaluable for the future development of this promising class of compounds as potential therapeutic agents.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
MTT Cell Viability Assay Kit. (n.d.).
ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
PubMed. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1-AKT-mTOR/Bcl2 pathway. Retrieved from [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
Taylor & Francis Online. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Retrieved from [Link]
PubMed Central. (n.d.). Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis. Retrieved from [Link]
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
PubMed Central. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Retrieved from [Link]
PubMed Central. (n.d.). Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt. Retrieved from [Link]
ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Retrieved from [Link]
Food & Function (RSC Publishing). (2019). Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies. Retrieved from [Link]
Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
PubMed. (2007). Biological activity of acetylated phenolic compounds. Retrieved from [Link]
Longdom Publishing. (2021). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]
ResearchGate. (n.d.). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]
PubMed. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Retrieved from [Link]
MDPI. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Methoxybenzoic Acid in Enhancing Chemical Formulations and Synthesis Processes. Retrieved from [Link]
Digital Repository. (n.d.). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Retrieved from [Link]
Predictive Toxicity and Safety Profiling of 4-(4-Acetylphenyl)-2-methoxybenzoic acid: A Comprehensive Guide for Preclinical Development
As drug development pipelines increasingly rely on complex biphenyl derivatives as structural scaffolds and pharmacophores, understanding the safety profiles of novel chemical entities (NCEs) becomes paramount. 4-(4-Acet...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex biphenyl derivatives as structural scaffolds and pharmacophores, understanding the safety profiles of novel chemical entities (NCEs) becomes paramount. 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly functionalized biphenyl intermediate[1]. Because empirical, long-term toxicological data on this specific compound is limited in public literature, establishing a robust Safety Data Sheet (SDS) requires a predictive toxicology approach.
As a Senior Application Scientist, I have structured this whitepaper to bridge in silico structural alerts with in vitro validation protocols. This guide provides drug development professionals with a synthesized SDS, mechanistic insights into its metabolic fate, and field-proven experimental workflows to validate its safety profile.
Physicochemical Profiling and Structural Alerts
To predict the handling hazards and biological reactivity of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, we must deconstruct its molecular architecture. The compound consists of a biphenyl core substituted with a carboxylic acid, a methoxy group, and an acetyl group[1].
By analyzing the toxicological profiles of its constituent moieties, we can accurately predict the compound's safety profile:
The Acetophenone Moiety: Acetophenone derivatives are known to be harmful if swallowed (Acute Oral Toxicity Category 4) and can cause central nervous system depression or respiratory irritation (STOT SE 3)[2][3].
The Biphenyl-4-carboxylic Acid Moiety: Biphenyl-carboxylic acids act as moderate-to-severe irritants to the skin, eyes, and mucous membranes (Skin Irrit. 2, Eye Irrit. 2A)[4][5]. Furthermore, the planar nature of biphenyls raises flags for potential bioaccumulation and aquatic toxicity.
Synthesized Safety Data Sheet (SDS) Guidelines
Based on the structural alerts discussed above, the following GHS-compliant safety parameters must be adopted when handling 4-(4-Acetylphenyl)-2-methoxybenzoic acid in a laboratory or manufacturing setting.
Engineering Controls: Handle exclusively within a certified laboratory fume hood. The compound's potential to cause respiratory irritation (H335) makes local exhaust ventilation mandatory[5][6].
Personal Protective Equipment (PPE): Nitrile gloves (inspected for pinholes), tightly fitting safety goggles (EN 166/NIOSH approved), and a chemically resistant lab coat[4].
First Aid Measures:
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen[5].
Skin Contact: Flush with copious amounts of water and soap for at least 15 minutes[5].
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present[2].
Metabolic Fate and Toxicokinetics
In drug development, the parent compound is rarely the sole driver of toxicity. The carboxylic acid moiety in 4-(4-Acetylphenyl)-2-methoxybenzoic acid is highly susceptible to Phase II conjugation, specifically glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
The Causality of Acyl Glucuronide Toxicity:
Carboxylic acids form acyl glucuronides, which are inherently electrophilic. These metabolites can undergo intramolecular acyl migration, forming reactive species that covalently bind to hepatic proteins. This covalent binding is a primary mechanism for idiosyncratic Drug-Induced Liver Injury (DILI). Therefore, evaluating the hepatic metabolism of this compound is a critical path in its safety assessment.
Rationale: We utilize HepG2 human liver carcinoma cells rather than generic fibroblasts (e.g., NIH-3T3) because HepG2 cells retain baseline Phase I and Phase II metabolic activities. This ensures we are testing the cytotoxicity of both the parent compound and its potential acyl glucuronide metabolites.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Compound Preparation: Dissolve 4-(4-Acetylphenyl)-2-methoxybenzoic acid in analytical grade DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (0.1 µM to 100 µM). Critical: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced toxicity.
Treatment & Self-Validation: Treat cells in triplicate.
Negative Control: 0.1% DMSO in media (establishes 100% viability baseline).
Viability Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate media carefully and dissolve the resulting formazan crystals in 100 µL DMSO.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Genotoxicity Screening (Ames Test)
Rationale: The planar biphenyl structure carries a theoretical risk of DNA intercalation. The Ames test evaluates whether the compound or its metabolites induce point mutations.
Step-by-Step Methodology:
Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.
Metabolic Activation (S9 Fraction): Prepare a 10% rat liver S9 mix (derived from Aroclor 1254-induced rats) to simulate mammalian hepatic metabolism. This is crucial for detecting promutagens.
Exposure: In sterile test tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activated testing), and 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ).
Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Vortex gently and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies (≥2-fold over the vehicle control).
References
4-(4-acetylphenyl)
Acetophenone - SAFETY DATA SHEET (Sigma-Aldrich)
SAFETY DATA SHEET - TCI Chemicals (Acetophenone)
SAFETY DATA SHEET - Fisher Scientific (Biphenyl-4-carboxylic acid)
Thermodynamic Stability and Kinetic Inertness of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid at Room Temperature: A Technical Guide
Executive Summary The compound 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly substituted biphenyl derivative utilized as an advanced intermediate in pharmaceutical synthesis and materials scien...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly substituted biphenyl derivative utilized as an advanced intermediate in pharmaceutical synthesis and materials science[1][2]. Understanding its thermodynamic stability at room temperature (298 K) is critical for establishing shelf-life, formulation compatibility, and storage parameters.
This whitepaper provides an in-depth mechanistic evaluation of the molecule's thermodynamic profile. By synthesizing structural thermochemistry with self-validating experimental protocols—specifically Isothermal Microcalorimetry (IMC) orthogonally paired with High-Performance Liquid Chromatography (HPLC)—this guide equips researchers with the authoritative framework necessary to validate the kinetic inertness of this compound under ambient conditions.
Structural Thermodynamics & Molecular Causality
The inherent stability of 4-(4-Acetylphenyl)-2-methoxybenzoic acid at room temperature is dictated by its molecular architecture. The molecule consists of a biphenyl core, a carboxylic acid (-COOH) at C1, a methoxy ether (-OCH3) at C2, and an acetyl group (-COCH3) at the C4' position.
Causality of Stability
Biphenyl Conjugation: The extended
π
-conjugation across the two aromatic rings creates a deep thermodynamic potential energy well. The rotational barrier between the two rings is modulated by the steric bulk of the C2-methoxy group, which locks the rings into a stable, non-planar conformation that minimizes steric strain while maintaining partial resonance stabilization.
Steric Shielding: The methoxy group at the C2 position provides significant steric hindrance adjacent to the C1-carboxylic acid. This shielding drastically raises the activation energy (
Ea
) required for nucleophilic attack or premature decarboxylation.
Crystal Lattice Enthalpy: Like its structural analog p-anisic acid[3], this compound forms highly stable, hydrogen-bonded dimers in the solid state via the carboxylic acid moieties. This dimerization contributes a significant negative enthalpy of formation (
ΔHf∘
), rendering the solid state thermodynamically highly stable at 298 K.
Using the Benson Group Additivity Theory [4][5], we can estimate the standard thermodynamic contributions of these functional groups to the overall stability of the molecule. The theory postulates that the thermodynamic properties of a molecule can be calculated by summing the contributions of its individual structural groups[6].
Table 1: Estimated Thermodynamic Contributions at 298 K (Solid State)
Values are semi-quantitative estimates derived from group additivity increments of structural analogs[4][5].
Structural Component
Functional Group
Stabilizing Mechanism
Estimated Contribution to
ΔHf∘
(kJ/mol)
Aromatic Core
Biphenyl System
Resonance stabilization;
π
-stacking in crystal lattice.
-150 to -200
Acidic Moiety
C1 -COOH
Intermolecular H-bond dimerization.
-400 to -450
Ether Linkage
C2 -OCH3
Electron donation (resonance); Steric shielding.
-150 to -180
Ketone Moiety
C4' -COCH3
Dipole-dipole interactions in the solid state.
-120 to -150
Overall Molecule
C16H14O4
Net highly negative standard enthalpy of formation.
< -800 kJ/mol
Because the overall Gibbs free energy of formation (
ΔGf∘
) is highly negative, the molecule is thermodynamically stable. Spontaneous degradation at 298 K is thermodynamically forbidden without external energy input (e.g., UV photons or highly reactive chemical catalysts).
Mechanistic Evaluation of Degradation Pathways
To trust a molecule's stability, one must understand how it could fail. At room temperature, the theoretical degradation pathways for 4-(4-Acetylphenyl)-2-methoxybenzoic acid face insurmountable kinetic barriers.
Thermal Decarboxylation: The removal of the -COOH group requires breaking a strong C-C bond. Without thermal stress exceeding 150°C, the thermal energy at 298 K (
RT≈2.48 kJ/mol
) is vastly insufficient to overcome the
>120 kJ/mol
activation barrier.
Ether Hydrolysis: Cleavage of the C2-methoxy group requires strong aqueous acids or bases coupled with prolonged heating. In the solid state at ambient humidity, this pathway is kinetically dead.
Oxidation: The acetyl methyl group is theoretically susceptible to oxidation, but molecular oxygen in the air is a triplet diradical. The spin-forbidden nature of its reaction with singlet organic molecules creates a massive kinetic barrier at room temperature.
Mechanistic energy barriers preventing the degradation of the compound at 298 K.
Experimental Methodologies for Stability Validation
While theoretical thermodynamics prove the molecule should be stable, empirical validation is required for regulatory and formulation confidence. Traditional Accelerated Stability Testing (e.g., placing the sample at 40°C/75% RH) can sometimes induce degradation pathways that do not occur at room temperature, leading to false kinetic models[7].
To establish a self-validating system , we recommend Isothermal Microcalorimetry (IMC) orthogonally paired with High-Performance Liquid Chromatography (HPLC) . IMC measures the minute heat flow (
dQ/dt
in microwatts) associated with any chemical or physical change in real-time at exactly 298 K[8]. If the molecule is degrading, it will produce or consume heat. HPLC acts as the mass-balance validator.
Sample Preparation: Accurately weigh 100.0 mg of crystalline 4-(4-Acetylphenyl)-2-methoxybenzoic acid into a sterilized 3 mL glass ampoule. Seal the ampoule hermetically to prevent moisture ingress. Prepare a reference ampoule containing an inert reference material (e.g., calcined alumina) of equal heat capacity.
Equilibration: Lower the ampoules into the isothermal microcalorimeter (e.g., TA Instruments TAM IV) set precisely to 25.000 °C (298.15 K). Allow the system to equilibrate for 24 hours to dissipate frictional heat from sample insertion[9].
Data Acquisition: Monitor the heat flow (
dQ/dt
) continuously for 7 to 14 days.
Causality Check: A stable baseline with a heat flow of
indicates absolute thermodynamic stability and zero degradation kinetics at room temperature[9][10].
Phase 2: HPLC-UV/MS (Kinetic & Chemical Assessment)
5. Sample Extraction: Upon completion of the IMC run, open the ampoule and dissolve the API in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
6. Chromatographic Separation: Inject the sample onto a C18 Reverse-Phase column. Run a gradient mobile phase (0.1% Formic acid in Water to 0.1% Formic acid in Acetonitrile).
7. Detection & Mass Balance: Monitor via UV at the compound's
λmax
(typically around 254-280 nm due to the extended conjugation). Compare the peak area to a freshly prepared reference standard.
8. Validation: The absence of secondary peaks (degradants) and a mass balance recovery of >99.9% validates the zero-heat-flow data from the IMC.
Orthogonal validation workflow combining IMC and HPLC to prove room temperature stability.
Conclusion
4-(4-Acetylphenyl)-2-methoxybenzoic acid exhibits profound thermodynamic stability at room temperature. The causality of this stability is rooted in its highly conjugated biphenyl system, the steric shielding provided by the C2-methoxy group, and the strong intermolecular hydrogen bonding of its carboxylic acid moiety. By utilizing group additivity theories and validating the kinetic inertness through orthogonal IMC and HPLC methodologies, researchers can confidently establish the long-term ambient stability of this compound without relying solely on potentially misleading accelerated thermal stress models.
Step-by-step laboratory synthesis protocol for 4-(4-Acetylphenyl)-2-methoxybenzoic acid
An Application Note and Protocol for the Laboratory Synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid Introduction: The Strategic Assembly of a Biaryl Scaffold 4-(4-Acetylphenyl)-2-methoxybenzoic acid is a biaryl com...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Laboratory Synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid
Introduction: The Strategic Assembly of a Biaryl Scaffold
4-(4-Acetylphenyl)-2-methoxybenzoic acid is a biaryl compound featuring a desirable substitution pattern for applications in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a common pharmacophore and synthetic handle, with an acetylphenyl group, offering a site for further chemical elaboration. The synthesis of such unsymmetrical biaryl systems is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction standing as a preeminent and versatile method.[1][2]
This protocol details the synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling. The strategy hinges on the reaction between 4-bromo-2-methoxybenzoic acid and (4-acetylphenyl)boronic acid . The Suzuki-Miyaura reaction is selected for its exceptional functional group tolerance—a critical feature given the presence of both a carboxylic acid and a ketone in the target molecule—and its generally high yields and mild reaction conditions.[3] This guide provides a comprehensive, step-by-step methodology, an explanation of the underlying reaction mechanism, and essential safety and characterization data for researchers in organic synthesis and drug development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The formation of the C-C bond between the two aromatic rings is orchestrated by a palladium catalyst, which cycles through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[4] A base is a crucial component, required to activate the boronic acid for the transmetalation step.[5]
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methoxybenzoic acid, forming a Pd(II) complex.
Transmetalation : The (4-acetylphenyl)boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its acetylphenyl group to the Pd(II) complex, displacing the bromide.
Reductive Elimination : The two organic fragments on the palladium center—the methoxybenzoyl and acetylphenyl groups—couple and are ejected from the palladium complex, forming the final biaryl product and regenerating the Pd(0) catalyst to continue the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
This table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity for synthetic applications.
Reagent
CAS Number
Molecular Formula
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
4-Bromo-2-methoxybenzoic acid
22921-68-2
C₈H₇BrO₃
231.04
1.0
231 mg
(4-Acetylphenyl)boronic acid
201203-34-9
C₈H₉BO₃
163.97
1.2
197 mg
Tetrakis(triphenylphosphine)palladium(0)
14221-01-3
C₇₂H₆₀P₄Pd
1155.56
0.03
35 mg
Potassium Carbonate (K₂CO₃)
584-08-7
K₂CO₃
138.21
3.0
415 mg
1,4-Dioxane (anhydrous)
123-91-1
C₄H₈O₂
88.11
-
8 mL
Deionized Water
7732-18-5
H₂O
18.02
-
2 mL
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
-
~100 mL
Brine (Saturated NaCl solution)
7647-14-5
NaCl
58.44
-
~40 mL
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
-
As needed
Silica Gel (for column chromatography)
7631-86-9
SiO₂
60.08
-
As needed
Safety Precautions and Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Palladium Compounds : Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[3]
Aryl Halides and Boronic Acids : These compounds can be irritants. 4-Bromo-2-methylbenzoic acid is classified as toxic if swallowed and causes serious eye irritation.[6][7] Similar precautions should be taken for 4-bromo-2-methoxybenzoic acid and (4-acetylphenyl)boronic acid. Avoid creating dust.
1,4-Dioxane : This solvent is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood and away from ignition sources.
Potassium Carbonate : Causes skin and serious eye irritation.[8]
Workup Reagents : Handle all solvents and acids according to standard laboratory safety procedures.
In case of accidental exposure, consult the material safety data sheet (SDS) for each specific chemical.[6][8][9] Eye-wash stations and safety showers should be readily accessible.[9]
Detailed Experimental Protocol
Figure 2: General experimental workflow for the synthesis.
Part 1: Reaction Setup and Execution
Flask Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxybenzoic acid (231 mg, 1.0 mmol), (4-acetylphenyl)boronic acid (197 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. The base (K₂CO₃) is essential for the formation of the active boronate species needed for transmetalation.[4]
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
Causality Note: A mixed solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[3]
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to thoroughly remove oxygen.
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.
Reflux : With vigorous stirring, lower the flask into a preheated heating mantle or oil bath set to 100 °C. Allow the mixture to reflux for 12-18 hours.
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a silica gel plate. A suitable eluent system is 3:1 Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion.
Part 2: Product Workup and Isolation
Cooling and Dilution : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
Extraction : Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Add deionized water (20 mL) and shake vigorously. Separate the aqueous and organic layers.
Washing : Extract the aqueous layer again with ethyl acetate (2 x 20 mL). Combine all organic extracts.
Causality Note: This step ensures that all of the organic product is transferred from the aqueous phase to the organic solvent.
Neutralization and Brine Wash : Wash the combined organic layer sequentially with 1 M HCl (20 mL) to neutralize any remaining base and protonate the carboxylic acid, followed by brine (2 x 20 mL) to remove residual water and inorganic salts.[3]
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
Column Chromatography : The crude product should be purified by flash column chromatography on silica gel.[10]
Packing : Prepare a column with silica gel using a hexane/ethyl acetate mixture as the eluent.
Loading : Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). A small amount of acetic acid (0.5%) can be added to the eluent to ensure the carboxylic acid remains protonated and elutes cleanly.
Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(4-Acetylphenyl)-2-methoxybenzoic acid as a solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group, the acetyl methyl group, and the carboxylic acid proton. The aromatic region will show complex splitting patterns characteristic of the substitution.
Predicted Shifts (in CDCl₃): δ ~11-12 ppm (s, 1H, COOH), δ ~8.0-8.2 ppm (m, 3H, Ar-H), δ ~7.6-7.7 ppm (m, 2H, Ar-H), δ ~7.1-7.2 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, OCH₃), δ ~2.6 ppm (s, 3H, COCH₃). Note that the carboxylic acid proton is often broad.[11]
¹³C NMR Spectroscopy : The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.
1. Ensure the reaction is properly degassed and maintained under an inert atmosphere.2. Increase reaction time and monitor by TLC.3. Use fresh, high-purity reagents and anhydrous solvents.
Low Yield
1. Side reactions (e.g., protodeboronation).2. Product loss during workup or purification.
1. Use a stronger base like K₃PO₄ if K₂CO₃ is ineffective.[4]2. Be careful during extractions to avoid emulsions. Optimize chromatography conditions to prevent product smearing.
Purification Difficulty
1. Product co-elutes with impurities.2. Product streaks on the TLC/column.
1. Adjust the polarity of the eluent system for better separation.2. Add a small amount (~0.5%) of acetic acid to the eluent to suppress deprotonation of the carboxylic acid on the silica gel.[13]
References
University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
Wang, C., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. [Link]
Al-Mokyna, F. H. A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules. [Link]
Lim, H. N., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [Link]
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular level information in marine dissolved organic matter. Biogeosciences. [Link]
Swaroop, T. R., et al. (2014). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate. [Link]
Al-Masoudi, N. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
European Patent Office. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. [Link]
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]
Using 4-(4-Acetylphenyl)-2-methoxybenzoic acid as a precursor in drug design
Application Note: Orthogonal Diversification of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid in Fragment-Based Drug Design Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks d...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Diversification of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid in Fragment-Based Drug Design
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of library generation and lead optimization. 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261991-71-2) is a highly versatile, orthogonally functionalized precursor. Featuring a rigid biaryl backbone, an electron-donating ortho-methoxy group, a reactive carboxylic acid, and a para-acetyl moiety, this molecule allows for independent, step-wise functionalization at both termini. This application note details the causality behind its structural features and provides validated, step-by-step protocols for its orthogonal derivatization.
Structural Rationale & Causality in Drug Design
The architecture of 4-(4-Acetylphenyl)-2-methoxybenzoic acid is not coincidental; it is a meticulously designed scaffold that addresses several pharmacokinetic and synthetic challenges:
The Biaryl Scaffold (Privileged Structure): The biphenyl axis provides a rigid spacer that accurately projects pharmacophores into deep hydrophobic binding pockets. The biaryl motif is widely recognized as a "privileged structure" in medicinal chemistry, frequently yielding high hit rates across diverse therapeutic targets, including kinase inhibitors and antimicrobial agents.
The Ortho-Methoxy Effect: The methoxy group (-OMe) at the 2-position serves a dual purpose. Synthetically, it creates a sterically demanding environment around the carboxylic acid, which prevents unwanted side reactions but necessitates highly efficient coupling reagents. Conformationally, it induces a dihedral twist between the carboxylate plane and the phenyl ring, disrupting planarity. This increased three-dimensionality (Fsp3 character) improves aqueous solubility and reduces promiscuous protein binding.
Orthogonal Reactivity (-COOH vs. -COCH3): The molecule possesses two distinct electrophilic centers. The carboxylic acid can be converted into amides or esters (C-terminal extension), while the acetyl ketone can independently undergo reductive amination or condensation (N-terminal extension). This orthogonality eliminates the need for complex protection/deprotection strategies.
Workflow & Diversification Strategy
The following diagram illustrates the divergent synthetic pathways available for this precursor, allowing researchers to build combinatorial libraries systematically.
Caption: Orthogonal diversification pathways for 4-(4-Acetylphenyl)-2-methoxybenzoic acid.
Physicochemical & Reagent Profiling
To ensure predictable behavior in biological assays and synthetic workflows, the quantitative properties and reagent selections are summarized below.
Table 1: Physicochemical Profile of the Precursor
Property
Value
Impact on Drug Design
Molecular Weight
270.28 g/mol
Leaves ~230 Da for derivatization before hitting the Lipinski limit (500 Da).
LogP (Estimated)
~2.8
Optimal lipophilicity; subsequent additions should ideally be polar to maintain LogP < 5.
H-Bond Donors/Acceptors
1 / 4
Favorable for oral bioavailability; allows for the addition of H-bond donors via amidation.
| Rotatable Bonds | 4 | High rigidity minimizes entropic penalty upon target binding. |
Table 2: Reaction Causality Matrix
Workflow
Reagent Selected
Causality / Rationale
Amidation
HATU / DIPEA
The ortho-methoxy group sterically hinders the carboxylic acid. HATU utilizes a 7-azabenzotriazole leaving group, which provides neighboring group participation to dramatically accelerate the coupling of hindered substrates[1].
| Reductive Amination | NaBH(OAc)3 (STAB) | STAB is a mild, chemoselective reducing agent. It efficiently reduces the intermediate imine formed at the acetyl group without reducing the carboxylic acid or triggering unwanted lactonization[2]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure the causality of the reaction is manifesting as intended.
Objective: Form an amide bond using a primary or secondary amine despite the steric hindrance of the ortho-methoxy group.
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-(4-Acetylphenyl)-2-methoxybenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).
Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) to the solution.
Causality Check: The solution will transition from colorless to a pale yellow within 5 minutes, indicating the formation of the active highly reactive OAt-ester.
Coupling: After 10 minutes of pre-activation, add the desired amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4–6 hours.
Self-Validation (In-Process): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS. The target mass should reflect
[M+Amine−H2O+H]+
. The absence of the precursor mass (m/z 271.1
[M+H]+
) confirms complete conversion.
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
NMR Validation: In the
1
H NMR spectrum (DMSO-
d6
), confirm the disappearance of the broad carboxylic acid proton (~12.5 ppm) and the appearance of the distinct amide N-H proton (typically 7.5–8.5 ppm, depending on the amine).
Causality: Ketones are less electrophilic than aldehydes. Acetic acid acts as a Brønsted acid catalyst to protonate the ketone oxygen, lowering the LUMO and facilitating nucleophilic attack by the amine to form the iminium ion[2].
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol) in portions over 10 minutes. Stir the suspension at room temperature for 12–16 hours.
Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). The product spot will typically be more polar (lower Rf) than the starting material and will stain positive with Ninhydrin if a secondary amine is formed.
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over MgSO4, and concentrate.
NMR Validation: In the
1
H NMR spectrum (CDCl3 or DMSO-
d6
), the sharp singlet of the acetyl methyl group (~2.6 ppm) must disappear. It will be replaced by a doublet (the new methyl group adjacent to the amine, ~1.3 ppm) and a new methine quartet (~3.8 ppm), confirming successful reduction of the iminium intermediate.
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:[Link][2]
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications (Reference for Biaryl Scaffold as a Privileged Structure)
Source: acs.org
URL:[Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid
Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. 4-(4-Acetylphenyl)-2-methoxybenzoic acid is a sterically and electronically deman...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. 4-(4-Acetylphenyl)-2-methoxybenzoic acid is a sterically and electronically demanding biaryl architecture featuring an unprotected carboxylic acid, an ortho-methoxy ether, and a para-acetyl group. This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed to synthesize this target directly from unprotected starting materials. By leveraging aqueous-organic biphasic conditions and rational catalyst selection, this methodology circumvents the need for transient esterification, thereby maximizing atom economy and minimizing synthetic steps.
Retrosynthetic Rationale & Mechanistic Causality
The target molecule is disconnected at the central biaryl C–C bond, yielding two commercially accessible precursors: 4-bromo-2-methoxybenzoic acid (electrophile) and (4-acetylphenyl)boronic acid (nucleophile).
Why Use Unprotected Carboxylic Acids?
Historically, free carboxylic acids were protected as esters prior to cross-coupling to prevent the acidic proton from quenching the active Pd(0) catalyst or coordinating to the metal center, which typically leads to catalyst deactivation. However, modern green chemistry approaches have demonstrated that cross-coupling of unprotected acidic substrates is highly efficient in aqueous media[1].
In this protocol, we utilize a stoichiometric excess of sodium carbonate (
Na2CO3
). The causality behind this choice is threefold:
In Situ Deprotonation: The base immediately deprotonates the carboxylic acid, generating a highly water-soluble sodium carboxylate salt.
Phase-Partitioning: This salt partitions into the aqueous layer or the aqueous-organic interface, physically shielding the palladium center (which resides primarily in the organic phase) from deleterious coordination[2].
Boronate Activation: The remaining base facilitates the formation of the reactive arylboronate complex required for the transmetalation step.
Catalyst Selection
The ortho-methoxy group on the electrophile introduces significant steric hindrance around the C–Br bond. To overcome this, Pd(dppf)Cl2 is selected as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which accelerates the rate-determining reductive elimination step and stabilizes the palladium intermediate against steric crowding[3].
Fig 1: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl.
Reaction Optimization & Quantitative Data
To establish the most robust methodology, reaction parameters were systematically evaluated. The quantitative data summarized in Table 1 illustrates the critical nature of solvent miscibility and base selection.
Table 1: Optimization of Cross-Coupling Conditions
Entry
Catalyst (mol %)
Base (equiv.)
Solvent System (v/v)
Temp (°C)
Isolated Yield (%)
1
Pd(PPh3)4
(5%)
K2CO3
(3.0)
Toluene/
H2O
(3:1)
90
62
2
Pd(dppf)Cl2
(5%)
Na2CO3
(3.0)
1,4-Dioxane/
H2O
(4:1)
90
89
3
Pd(dppf)Cl2
(2%)
Na2CO3
(3.0)
1,4-Dioxane/
H2O
(4:1)
90
86
4
Pd(OAc)2
/ XPhos (2%)
K3PO4
(3.0)
1,4-Dioxane/
H2O
(4:1)
100
91
5
Pd(dppf)Cl2
(5%)
Et3N
(3.0)
1,4-Dioxane (Anhydrous)
90
Trace
Data Analysis & Causality:
Solvent Dynamics (Entry 1 vs. 2): 1,4-Dioxane/
H2O
significantly outperformed Toluene/
H2O
. Because dioxane is water-miscible, heating to 90 °C creates a near-homogeneous biphasic system that maximizes interfacial surface area, drastically improving the transmetalation rate of the sterically hindered ortho-methoxy substrate.
Base Necessity (Entry 2 vs. 5): The complete failure of the reaction in anhydrous conditions with an organic base (
Et3N
) confirms that water and an inorganic base are strictly required to generate the active boronate species and solubilize the carboxylic acid.
Validated Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) and phase-directed purifications ensure that successful execution is continuously verified at each step.
Reagents Required
4-Bromo-2-methoxybenzoic acid: 1.00 g (4.33 mmol, 1.0 equiv)
(4-Acetylphenyl)boronic acid: 0.85 g (5.19 mmol, 1.2 equiv)
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzoic acid, (4-acetylphenyl)boronic acid, and
Na2CO3
.
Add the 1,4-Dioxane and Deionized Water (4:1 ratio).
Causality Check: Sparging the solvent mixture with Argon gas for 15 minutes is critical. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming 4,4'-diacetylbiphenyl) and the irreversible oxidation of the active Pd(0) catalyst.
Catalyst Addition & Reaction Execution:
Add
Pd(dppf)Cl2
under a positive stream of Argon. Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours.
In-Process Control (IPC): Monitor via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The reaction is complete when the electrophile mass (m/z 229/231) is fully consumed.
Cool the reaction to room temperature. Dilute the mixture with 20 mL of Deionized Water and 20 mL of Ethyl Acetate (EtOAc).
Transfer to a separatory funnel and vigorously shake.
Mechanistic Insight: The target product is currently an ionized sodium carboxylate and will selectively partition into the aqueous layer . All organic impurities (triphenylphosphine oxide, unreacted boronic acid, homocoupled byproducts, and catalyst residues) will partition into the organic layer .
Separate the layers. Wash the aqueous layer with an additional 2 × 15 mL of EtOAc to ensure complete removal of organic impurities. Discard the organic layers.
Acidification & Precipitation:
Transfer the purified aqueous layer to an Erlenmeyer flask. Place in an ice bath and stir vigorously.
Dropwise, add 1M HCl until the solution reaches pH 2–3 (verify with pH paper).
Causality Check: Protonating the carboxylate neutralizes the molecule's charge, destroying its aqueous solubility. This triggers the immediate precipitation of 4-(4-acetylphenyl)-2-methoxybenzoic acid as an off-white solid.
Isolation & Drying:
Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove residual inorganic salts.
Dry the solid under high vacuum at 45 °C overnight to afford the pure product. (Expected Yield: 1.04 g, 89%).
Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target molecule.
Analytical Validation
To confirm the structural integrity and purity of the synthesized 4-(4-Acetylphenyl)-2-methoxybenzoic acid, the following analytical signatures should be validated:
LC-MS (ESI-): Expected m/z for
[M−H]−
is 269.08.
1
H NMR (400 MHz, DMSO-
d6
):
δ
12.80 (br s, 1H, -COOH)
δ
8.05 (d, J = 8.4 Hz, 2H, Ar-H ortho to acetyl)
δ
7.82 (d, J = 8.4 Hz, 2H, Ar-H meta to acetyl)
δ
7.75 (d, J = 8.0 Hz, 1H, Ar-H ortho to COOH)
δ
7.35 (d, J = 1.6 Hz, 1H, Ar-H ortho to methoxy)
δ
7.28 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H para to methoxy)
δ
3.92 (s, 3H, -OCH
3
)
δ
2.62 (s, 3H, -COCH
3
)
References
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications. 4[4]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.1[1]
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - National Institutes of Health. 3[3]
An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid
Abstract This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Acety...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This active pharmaceutical ingredient (API) or intermediate requires a reliable analytical method for quality control and stability testing. The narrative outlines a logical, science-driven approach, from understanding the analyte's physicochemical properties to the final validated method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction and Method Development Rationale
4-(4-Acetylphenyl)-2-methoxybenzoic acid is a complex aromatic molecule containing both a carboxylic acid and a ketone functional group. The presence of these moieties, along with the biphenyl-like structure, dictates the strategy for developing a robust reversed-phase HPLC (RP-HPLC) method. A reliable analytical method is paramount for ensuring product quality, whether the compound is an active ingredient, an intermediate in a synthesis, or a potential impurity.
The primary goal is to develop a method that provides a sharp, symmetrical, and well-resolved peak for the analyte, free from interference from potential impurities or degradation products. The strategy is built upon a systematic evaluation of the analyte's properties to make informed initial decisions and subsequent logical optimization steps.
Analyte Properties and Initial Strategic Choices
A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.
2.1. Physicochemical Characterization
Structure: The molecule contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and an acetyl group (-COCH3) attached to a biphenyl core.
Polarity and Solubility: The presence of the carboxylic acid group imparts acidic properties and some degree of polarity. The calculated LogP value suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. While sparingly soluble in water, it exhibits good solubility in organic solvents like methanol and acetonitrile.[6]
Acidity (pKa): The carboxylic acid group is the primary ionizable center. The pKa of benzoic acid is approximately 4.2. Substituents on the aromatic ring will influence this value. For 4-methoxybenzoic acid, the pKa is around 4.47, and for 4-acetylbenzoic acid, it is lower due to the electron-withdrawing nature of the acetyl group.[7][8] For 4-(4-Acetylphenyl)-2-methoxybenzoic acid, the pKa is estimated to be in the range of 3.5-4.5. This is a critical parameter for HPLC method development, as the mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.[9]
UV Absorbance: The two aromatic rings and the acetyl group constitute a significant chromophore, suggesting strong UV absorbance. A UV scan would reveal the absorbance maxima (λmax), which is expected to be in the range of 250-280 nm, providing excellent sensitivity for UV-based detection.
2.2. Initial HPLC Condition Selection
Based on the analyte's properties, the following initial conditions are selected:
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the clear choice due to the analyte's moderate hydrophobicity.
Stationary Phase (Column): A C18 column is the most versatile and common starting point for RP-HPLC, offering excellent retention for non-polar and moderately polar compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase:
Aqueous Component (A): To suppress the ionization of the carboxylic acid group, the mobile phase pH should be at least 1.5-2 units below the analyte's pKa.[9] A buffer of 0.1% phosphoric acid or 0.1% formic acid in water is an excellent starting point, providing a pH of ~2.5.
Organic Modifier (B): Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for aromatic compounds and has a lower UV cutoff.
Detection: A Photodiode Array (PDA) or UV-Vis detector will be used. The initial detection wavelength will be set at a λmax determined from a UV scan, likely around 260 nm.
Elution Mode: A gradient elution from a lower to a higher concentration of the organic modifier is chosen to ensure elution of the main peak with a reasonable retention time and to elute any potential, more hydrophobic impurities.
Experimental Protocol
3.1. Materials and Reagents
Analyte: 4-(4-Acetylphenyl)-2-methoxybenzoic acid reference standard
Solvents: HPLC grade Acetonitrile (ACN), HPLC grade Methanol, and Purified Water (Milli-Q or equivalent)
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
3.2. Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV-Vis detector.
Chromatography Data System (CDS) for data acquisition and processing.
3.3. Preparation of Solutions
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of purified water and mix well.
Mobile Phase B: 100% Acetonitrile.
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
Working Standard Solution: Further dilute the stock solution with the diluent to a working concentration, for example, 10 µg/mL.
Step-by-Step Method Development Workflow
The following protocol outlines the systematic optimization of the HPLC method.
4.1. Step 1: Initial Screening and Wavelength Selection
Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B.
Inject the working standard solution and acquire data over a UV range (e.g., 200-400 nm) using the PDA detector.
Examine the UV spectrum of the analyte peak to determine the wavelength of maximum absorbance (λmax). This will be used for all subsequent analyses.
Run an initial broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of the analyte.
4.2. Step 2: Optimization of Mobile Phase pH and Buffer
Prepare alternative Mobile Phase A solutions using 0.1% formic acid and a phosphate buffer at pH 3.0.
Run the analysis using the same gradient as in Step 1 with each mobile phase.
Compare the chromatograms for peak shape (tailing factor), retention time, and signal intensity. The goal is to find a pH that provides a symmetrical peak (tailing factor close to 1.0). For this analyte, a pH of ~2.5 with phosphoric acid is expected to yield excellent results.
4.3. Step 3: Gradient Optimization
Based on the initial screening run, design a more focused gradient. If the analyte eluted at 12 minutes in the broad 20-minute gradient (where the ACN concentration was ~50%), a new gradient can be set up to run from 30% to 70% ACN over a shorter time, for example, 10 minutes.
Adjust the gradient slope to achieve a good balance between analysis time and resolution from any impurities. The goal is a retention time of 5-10 minutes for the main peak.
Fine-tune the initial and final hold times of the gradient to ensure proper column equilibration and elution of all components.
4.4. Diagram: HPLC Method Development Workflow
Caption: A flowchart illustrating the systematic workflow for HPLC method development.
Final Optimized Method and System Suitability
The following table summarizes the final optimized HPLC conditions.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
40% B to 70% B in 10 min, hold at 70% B for 2 min, return to 40% B in 1 min, hold for 2 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
262 nm
Run Time
15 minutes
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the working standard solution five or six times.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
Method Validation Protocol (ICH Q2(R1) Overview)
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][4][5]
6.1. Specificity
Protocol: Inject the diluent, a placebo (if applicable), and a sample spiked with known related substances.
Acceptance: The analyte peak should be free from any co-eluting peaks, and peak purity analysis (using a PDA detector) should pass.
6.2. Linearity
Protocol: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).
Acceptance: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
6.3. Accuracy
Protocol: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three levels: 80%, 100%, and 120%) in triplicate.
Acceptance: The percent recovery should be within 98.0% to 102.0%.
6.4. Precision
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6.5. Robustness
Protocol: Intentionally make small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Acceptance: The system suitability criteria should still be met, and the results should not be significantly affected by these minor changes.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. By understanding the analyte's physicochemical properties, a logical path of optimization for the column, mobile phase, and detection parameters was followed. The resulting method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated environment. The inclusion of a comprehensive validation protocol ensures the trustworthiness and reliability of the analytical data generated.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]
PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
Application Notes & Protocols: A Framework for In Vitro Biological Characterization of 4-(4-Acetylphenyl)-2-methoxybenzoic acid
Abstract This technical guide provides a comprehensive framework for the in vitro biological evaluation of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, a compound with structural motifs suggestive of anti-inflammatory and a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro biological evaluation of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, a compound with structural motifs suggestive of anti-inflammatory and anticancer potential. Given the limited public data on this specific molecule, this document serves as a strategic guide for researchers, outlining a logical, multi-tiered approach to elucidate its pharmacological profile. We present a series of robust, validated assay protocols, from foundational cytotoxicity assessments to specific mechanistic studies targeting key pathways in inflammation and oncology, such as Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: Rationale for Investigation
4-(4-Acetylphenyl)-2-methoxybenzoic acid is a unique small molecule incorporating a benzoic acid scaffold, which is a core feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] The dysregulation of inflammatory pathways, including the overexpression of COX-2 and the activation of the NF-κB transcription factor, is a hallmark of chronic inflammatory diseases and is also deeply implicated in the progression of various cancers.[3][4]
The structural characteristics of 4-(4-Acetylphenyl)-2-methoxybenzoic acid warrant a systematic investigation into its potential as a modulator of these critical pathways. This guide proposes a workflow to first establish the compound's cytotoxic profile and then to probe its efficacy and mechanism of action as a potential anti-inflammatory and anticancer agent.
Figure 1: A proposed workflow for the in vitro characterization of a novel compound.
Foundational Protocol: Cytotoxicity Assessment
Objective: To determine the concentration range at which 4-(4-Acetylphenyl)-2-methoxybenzoic acid exhibits cytotoxic effects. This is a critical first step to ensure that subsequent observations in activity-based assays are not merely a consequence of cell death. The half-maximal cytotoxic concentration (CC50) will be established.
MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
Cell Plating: Seed RAW 264.7 macrophages (or a relevant cancer cell line) in a 96-well plate at a density of 1x10⁵ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
Compound Preparation: Prepare a 100 mM stock solution of 4-(4-Acetylphenyl)-2-methoxybenzoic acid in DMSO. Create a series of 2-fold serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible.[5]
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Compound
Hypothetical CC50 on RAW 264.7 Cells (µM)
4-(4-Acetylphenyl)-2-methoxybenzoic acid
> 100
Dexamethasone (Control)
> 100
Doxorubicin (Positive Cytotoxic Control)
~0.5
Investigation of Anti-Inflammatory Activity
Inflammation is mediated by a complex network of enzymes and signaling pathways.[2] The following assays are designed to determine if 4-(4-Acetylphenyl)-2-methoxybenzoic acid can inhibit key components of this network.
Direct Enzyme Inhibition: Fluorometric COX-2 Assay
Rationale: COX-1 and COX-2 are key enzymes in the synthesis of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.[6] This cell-free assay directly measures the compound's ability to inhibit purified recombinant COX-2 enzyme activity.
Figure 2: Mechanism of the fluorometric COX-2 inhibition assay.
Protocol:
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Dilute purified human recombinant COX-2 enzyme and prepare serial dilutions of the test compound in the assay buffer. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[7][8]
Inhibitor Incubation: In a 96-well black opaque plate, add 20 µL of diluted COX-2 enzyme to all wells except the "Negative Control". Add 10 µL of the test compound dilutions, positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6][7]
Reaction Initiation: Prepare a reaction mixture containing the substrate (arachidonic acid) and a fluorometric probe (e.g., Amplex™ Red). Initiate the reaction by adding 70 µL of this mixture to each well.[7]
Measurement: Immediately measure the fluorescence intensity kinetically for 10-20 minutes using a plate reader (Excitation ~535 nm, Emission ~590 nm).[8]
Analysis: Calculate the rate of reaction (slope of the linear phase) for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of the compound concentration to calculate the IC50 value.[6]
Rationale: To confirm that the compound is active in a cellular environment, this assay measures the inhibition of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in macrophages stimulated with lipopolysaccharide (LPS), which mimics a bacterial infection.[7]
Protocol:
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight as described previously.
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 4-(4-Acetylphenyl)-2-methoxybenzoic acid (determined from the MTT assay) for 1 hour.
Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.[7]
Incubation: Incubate the plate for 24 hours.
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant.
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[9]
Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Assay
Hypothetical IC50 (µM)
COX-2 Enzyme Inhibition
8.5
COX-1 Enzyme Inhibition
> 50
PGE2 Production Inhibition
12.2
Celecoxib (Control)
~0.5
A higher IC50 for COX-1 relative to COX-2 suggests selectivity, which is a favorable characteristic.
Mechanistic Insight: NF-κB Signaling Inhibition
Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[3][10] Inhibiting the NF-κB pathway is a key strategy for developing anti-inflammatory therapeutics.[4] A luciferase reporter assay provides a highly sensitive method to quantify the transcriptional activity of NF-κB.
Figure 3: Key steps in the NF-κB signaling pathway targeted by reporter assays.
Protocol:
Cell Line: Utilize a stable cell line (e.g., HEK293 or C2C12 muscle cells) that expresses an NF-κB-driven luciferase reporter gene.[3]
Plating and Treatment: Seed the reporter cells in a 96-well white opaque plate. After adherence, pre-treat cells with the test compound for 1 hour.
Stimulation: Activate the NF-κB pathway by adding a known inducer, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.[3]
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) to control for cytotoxicity. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
Conclusion and Future Directions
This guide presents a foundational strategy for the in vitro characterization of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. The proposed workflow, moving from general cytotoxicity to specific enzymatic and cell-based functional assays, provides a robust method for identifying and validating its potential anti-inflammatory activity. Positive results from these assays, particularly a selective inhibition of COX-2 and suppression of the NF-κB pathway, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., co-culture systems) and subsequent in vivo studies of inflammation and disease.
References
Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
(2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
Fuchs, D., et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
Benchchem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
Pandey, M., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC.
Hoesel, B., & Schmid, J. A. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States. MDPI.
Benchchem. (n.d.). biological activity of 4-Methoxybenzoic acid and its derivatives.
Robbins, C., et al. (n.d.). In vitro benchmarking of NF-κB inhibitors. PMC - NIH.
El-Sayed, N., et al. (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
Gingipalli, L., et al. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
Takahashi, Y., et al. (2014, March 6). Potential Anti-angiogenesis Effects of p‑Terphenyl Compounds from Polyozellus multiplex.
Iigou, Y., et al. (2008, December 1). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. PubMed.
Sławiński, J., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.
Benchchem. (n.d.). A Comparative Guide to the In Vitro Anti-Inflammatory Properties of 2-acetylphenyl 4-methylbenzoate.
Remes, A., et al. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
ChemicalBook. (n.d.). 4-Methoxybenzoic acid – a phenolic acid with low toxicity.
Sławiński, J., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
Application Note: 4-(4-Acetylphenyl)-2-methoxybenzoic Acid in Organic Synthesis and Drug Discovery
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols Overview & Strategic Relevance The biphenyl motif is a highly privileged st...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Application Note & Experimental Protocols
Overview & Strategic Relevance
The biphenyl motif is a highly privileged structural scaffold in medicinal chemistry, frequently encountered in anti-infectives, central nervous system (CNS) modulators, and oncology therapeutics[1][2]. Scaffold hopping from planar, rigid systems to a biphenyl core has been shown to significantly improve aqueous solubility, metabolic stability, and target binding affinity by optimizing hydrophobic interactions within protein sub-pockets[3][4].
4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) is a highly versatile, orthogonally functionalized biphenyl building block. It serves as a central hub for divergent library synthesis due to the presence of three distinct functional handles:
Carboxylic Acid (-COOH): Enables rapid extension via amide coupling, esterification, or integration into PROTAC linkers.
Acetyl Group (-COCH₃): Acts as a ketone handle for reductive amination, Wittig olefination, or condensation into heterocycles (e.g., pyrimidines, pyrazoles).
Methoxy Group (-OCH₃): Modulates the steric and electronic environment of the biphenyl twist angle. It can also be selectively demethylated to yield a phenolic hydrogen-bond donor.
Synthetic Workflows & Mechanistic Pathways
To maximize the utility of this building block, researchers typically synthesize the core scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by divergent downstream functionalization[5][6].
Caption: Divergent synthetic workflow of the biphenyl scaffold into targeted drug-like libraries.
Mechanistic Insights: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for biphenyl construction[7]. The catalytic cycle relies on a Pd(0) active species undergoing oxidative addition with 4-bromo-2-methoxybenzoic acid. The use of a biphasic or water-miscible solvent system (e.g., 1,4-Dioxane/H₂O) is critical; water solubilizes the inorganic base (K₂CO₃), which activates the (4-acetylphenyl)boronic acid into a nucleophilic boronate complex, facilitating transmetalation[6].
Caption: Suzuki-Miyaura catalytic cycle for the synthesis of the biphenyl core.
Experimental Protocols
Protocol A: De Novo Synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid
This protocol utilizes a robust Pd(dppf)Cl₂ catalyst system, which is highly effective for sterically hindered ortho-substituted aryl halides.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzoic acid, (4-acetylphenyl)boronic acid, and K₂CO₃.
Degassing: Add the 1,4-Dioxane/H₂O mixture. Purge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling side reactions[8].
Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Attach a reflux condenser.
Reaction Execution: Heat the mixture in a preheated oil bath at 90 °C for 12 hours. Monitor via TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH).
Work-up & Isolation: Cool the mixture to room temperature. Dilute with 20 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove organic impurities and catalyst ligands.
Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product will precipitate as an off-white solid. Collect via vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol B: Downstream Amide Coupling
Activating the carboxylic acid for the generation of peptidomimetics.
Step-by-Step Methodology:
Dissolve 4-(4-acetylphenyl)-2-methoxybenzoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to ensure the amine is fully free-based.
Add HATU (1.2 equiv) in one portion. Causality note: HATU is chosen over EDC/HOBt for its superior kinetics and high yield in sterically hindered systems.
Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol C: Downstream Reductive Amination
Converting the acetyl group to a secondary/tertiary amine to improve aqueous solubility and target basic sub-pockets.
Step-by-Step Methodology:
Dissolve the biphenyl scaffold (1.0 equiv) and a primary/secondary amine (1.5 equiv) in 1,2-Dichloroethane (DCE).
Add glacial acetic acid (0.1 equiv) to catalyze imine/iminium formation. Stir for 2 hours at room temperature.
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) portion-wise. Causality note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone.
Stir for 16 hours. Quench with 1N NaOH, extract with DCM, and purify via flash chromatography.
Quantitative Data & Reaction Optimization
The following tables summarize typical reaction parameters and expected yields, providing a benchmark for laboratory execution.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Note: The bidentate dppf ligand (Entry 3) prevents catalyst degradation and accelerates reductive elimination, resulting in superior yields for this specific scaffold.
Table 2: Substrate Scope for Reductive Amination (Protocol C)
*Sterically hindered primary amines require Lewis acid activation (Ti(OiPr)₄) to drive imine formation prior to reduction.
Conclusion
4-(4-Acetylphenyl)-2-methoxybenzoic acid is a highly customizable building block that directly addresses the modern demands of fragment-based drug discovery and library generation. By leveraging robust Suzuki-Miyaura coupling protocols and exploiting its orthogonal functional groups, researchers can rapidly access diverse, drug-like biphenyl libraries with optimized physicochemical properties.
References
Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery
Source: MDPI (Molecules)
URL:[Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner
Source: University of Greenwich
URL:[Link]
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates
Source: PMC (National Institutes of Health)
URL:[Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects
Source: RSC Advances
URL:[Link]
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece
Source: Frontiers in Chemistry
URL:[Link]
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Preparation of pharmaceutical intermediates using 4-(4-Acetylphenyl)-2-methoxybenzoic acid
An Application Guide for the Synthesis and Utilization of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid as a Pharmaceutical Intermediate Authored by: Gemini, Senior Application Scientist Abstract This document provides a comp...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis and Utilization of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid as a Pharmaceutical Intermediate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This biphenyl derivative is a valuable building block in medicinal chemistry, offering multiple functional groups for derivatization. We present a detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2] Furthermore, this guide outlines validated protocols for subsequent transformations at its key functional sites—the acetyl and carboxylic acid groups—to generate advanced pharmaceutical intermediates. The causality behind experimental choices, safety protocols, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Biphenyl Moieties
Biphenyls and their derivatives are privileged structures in pharmacology, forming the core of numerous therapeutic agents.[3][4] Their rigid yet tunable conformation allows for precise interaction with biological targets. The subject of this guide, 4-(4-Acetylphenyl)-2-methoxybenzoic acid, is a strategically designed intermediate. It combines the biphenyl scaffold with three distinct functional handles:
An acetyl group (ketone) , which can be readily transformed into chiral alcohols, amines, or other functional groups.
A carboxylic acid , ideal for forming amides, esters, or serving as a bioisostere.
A methoxy group , which modulates the electronic properties and lipophilicity of the molecule.
This multi-functionality makes it a versatile precursor for constructing complex molecular architectures in drug discovery programs.[3]
Synthesis of the Core Intermediate: 4-(4-Acetylphenyl)-2-methoxybenzoic acid
The most efficient and widely adopted method for constructing unsymmetrical biaryls like our target compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[1]
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.[5]
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[1][6]
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.[2] We select a common and robust system for this protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromo-6-methoxybenzoic acid with 4-acetylphenylboronic acid.
Palladium acetate and aryl boronic acids are irritants.[7]
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-methoxybenzoic acid (1.0 eq), 4-acetylphenylboronic acid (1.1 eq), and n-propanol (10 mL per 1 g of aryl halide).
Inert Atmosphere: Purge the flask with nitrogen gas and stir the mixture for 15 minutes to allow for the dissolution of solids.
Catalyst and Base Addition: To the solution, add palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), and a 2M aqueous solution of sodium carbonate (1.3 eq).[7]
Reaction: Heat the mixture to reflux (approx. 97°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (7 mL) and stir for 5 minutes.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Separate the organic and aqueous layers. Re-extract the aqueous layer with another portion of ethyl acetate (15 mL).
Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium carbonate solution (2 x 15 mL) and brine (2 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 4-(4-Acetylphenyl)-2-methoxybenzoic acid.
Application as a Pharmaceutical Intermediate: Subsequent Transformations
The synthesized intermediate provides two primary sites for elaboration: the acetyl ketone and the carboxylic acid.
Selective Reduction of the Acetyl Group
Reducing the ketone to a secondary alcohol is a common step to introduce a new stereocenter and a hydrogen-bond donor, which can be critical for target engagement. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for ketones in the presence of carboxylic acids and its operational simplicity.
Caption: Workflow for the selective reduction of the acetyl group.
Protocol: Ketone Reduction
Dissolution: In a round-bottom flask, dissolve 4-(4-Acetylphenyl)-2-methoxybenzoic acid (1.0 eq) in methanol.
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), which also protonates the carboxylate.
Work-up: Pour the mixture into cold water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the product with ethyl acetate.
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol product. Recrystallization or chromatography can be used for further purification.
Amide Bond Formation at the Carboxylic Acid
Converting the carboxylic acid to an amide is a fundamental strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties. This protocol uses a standard peptide coupling agent system, EDC/HOBt, which is efficient and minimizes side reactions.
Technical Support Center: Synthesis Optimization for 4-(4-Acetylphenyl)-2-methoxybenzoic Acid
Welcome to the Synthesis Troubleshooting and Optimization Center. This guide is designed for discovery chemists and process scientists facing yield bottlenecks in the synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Troubleshooting and Optimization Center. This guide is designed for discovery chemists and process scientists facing yield bottlenecks in the synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2)[1].
Synthesizing this specific biphenyl system via a Suzuki-Miyaura cross-coupling presents two distinct chemical challenges: the steric hindrance imparted by the ortho-methoxy group on the electrophile, and the catalyst-poisoning potential of the free carboxylic acid moiety. This guide provides a causality-driven approach to overcoming these barriers.
Synthetic Strategy & Workflow Analysis
Attempting to couple 4-bromo-2-methoxybenzoic acid directly with 4-acetylphenylboronic acid (CAS: 149104-90-5) often results in yields below 20%. The free carboxylic acid can coordinate with the palladium center, forming stable, unreactive Pd(II)-carboxylate complexes that stall the catalytic cycle[2]. To achieve >85% yields, a protection-coupling-deprotection sequence is strictly required.
Synthetic workflow comparing direct coupling versus the optimized ester-protection route.
Troubleshooting & FAQs
Q1: Why is my direct coupling yielding massive amounts of unreacted starting material and black palladium precipitation?
Root Cause: You are likely experiencing catalyst deactivation. Free carboxylic acids are notorious for protonating the basic ligands required for the active Pd(0) species or directly coordinating to Pd(II) intermediates to form insoluble, catalytically dead oligomers[2].
Solution: Mask the carboxylic acid as a methyl ester prior to the coupling step. This eliminates the acidic proton, maintains the basicity of the reaction medium (crucial for boronic acid activation), and significantly improves the solubility of the electrophile in organic solvents.
Q2: Even with the methyl ester, my yield is capped at 40%. I am observing significant amounts of acetophenone in my LC-MS. What is happening?
Root Cause: The formation of acetophenone indicates protodeboronation of your 4-acetylphenylboronic acid. This is a competitive side reaction that occurs when the transmetalation step is too slow[3]. The ortho-methoxy group on your aryl bromide creates severe steric hindrance, drastically slowing down both oxidative addition and transmetalation. If transmetalation is delayed, the activated boronate species reacts with trace water instead of the Pd(II) complex.
Solution: You must switch to a highly active, sterically demanding Buchwald ligand (like XPhos) to accelerate the catalytic cycle and outcompete protodeboronation.
Suzuki-Miyaura catalytic cycle highlighting critical failure points and side reactions.
Q3: How do I select the optimal catalyst and solvent system to overcome the ortho-methoxy steric hindrance?
Root Cause & Causality: Standard catalysts like Pd(PPh3)4 fail here because triphenylphosphine is not electron-rich enough to force oxidative addition into the electron-rich, sterically hindered ortho-methoxy aryl bromide. Furthermore, weak bases like Na2CO3 in biphasic systems often fail to rapidly form the reactive boronate complex.
Solution: Use Pd2(dba)3 with XPhos . The dicyclohexylphosphino group of XPhos is highly electron-rich (accelerating oxidative addition) and bulky (accelerating reductive elimination). Pair this with K3PO4 in Dioxane/H2O . K3PO4 is a stronger base that rapidly activates the boronic acid, while Dioxane allows for a higher reaction temperature (90 °C) to overcome the activation energy barrier of the hindered transmetalation[3].
Quantitative Optimization Data
The following tables summarize the empirical data validating the choice of catalyst, ligand, and base for the coupling of methyl 4-bromo-2-methoxybenzoate with 4-acetylphenylboronic acid.
Table 2: Base & Solvent Optimization (Conditions: Pd2(dba)3/XPhos, 90 °C, 8h)
Base (3.0 eq)
Solvent System (Ratio)
Isolated Yield (%)
Protodeboronation (%)
Na2CO3
THF / H2O (4:1)
65%
15%
K2CO3
Toluene / H2O (4:1)
75%
10%
Cs2CO3
DMF / H2O (4:1)
85%
5%
K3PO4
Dioxane / H2O (4:1)
94%
<2%
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.
Phase 1: Esterification (Protection)
Setup: In a 250 mL round-bottom flask, suspend 4-bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) in anhydrous Methanol (100 mL).
Reaction: Slowly add concentrated H2SO4 (2.0 mL) dropwise. Attach a reflux condenser and heat to 70 °C for 12 hours.
Validation Checkpoint: Analyze by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.1, streaking) must be completely consumed, replaced by a single distinct spot (Rf ~0.6).
Workup: Concentrate the methanol in vacuo. Dilute with EtOAc (150 mL) and wash with saturated aqueous NaHCO3 (3 x 50 mL) until the aqueous layer is pH > 7. Dry over Na2SO4, filter, and concentrate to yield methyl 4-bromo-2-methoxybenzoate as a pale oil/solid.
Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.
Solvent Addition: Add degassed 1,4-Dioxane (80 mL) and degassed deionized H2O (20 mL) via syringe.
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (800+ RPM to ensure phase mixing) for 8 hours.
Validation Checkpoint: Analyze by LC-MS. Look for the disappearance of the bromide mass[M+H]+ 245/247 and the appearance of the product mass [M+H]+ 285.
Workup: Cool to room temperature. Filter through a short pad of Celite to remove palladium black, washing with EtOAc (100 mL). Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate methyl 4-(4-acetylphenyl)-2-methoxybenzoate.
Phase 3: Saponification (Deprotection)
Reaction: Dissolve the coupled ester (5.0 g, 17.6 mmol) in THF (40 mL) and H2O (10 mL). Add LiOH monohydrate (2.2 g, 52.8 mmol, 3.0 eq). Stir at room temperature for 4 hours.
Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the ester (Rf ~0.5) to a baseline spot (Rf 0.0).
Workup: Remove THF in vacuo. Dilute the aqueous layer with H2O (30 mL) and wash with diethyl ether (20 mL) to remove organic impurities.
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH ~2. A white/pale-yellow precipitate will form.
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 50 °C overnight to yield pure 4-(4-Acetylphenyl)-2-methoxybenzoic acid .
Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration
Journal of the American Chemical Society
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions
ResearchG
Technical Support Center: Troubleshooting 4-(4-Acetylphenyl)-2-methoxybenzoic acid Solubility
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks is a routine part of preclinical formulation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks is a routine part of preclinical formulation. 4-(4-Acetylphenyl)-2-methoxybenzoic acid presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it possesses high membrane permeability but exhibits poor aqueous solubility[1].
Structurally, this compound features a highly lipophilic biphenyl-like core (the 4-acetylphenyl and methoxy-substituted aromatic rings) paired with a single ionizable carboxylic acid moiety. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, reproducible aqueous solutions for your in vitro and in vivo assays.
Part 1: Frequently Asked Questions & Causality Analysis
Q1: My compound precipitates immediately when diluted from a DMSO stock into my pH 7.4 assay buffer. Why is this happening if the pH is above the carboxylic acid's pKa?The Causality: While the Henderson-Hasselbalch equation dictates that a weak acid (estimated pKa ~4.0) will be >99% ionized at pH 7.4, ionization alone does not guarantee infinite solubility. The intrinsic lipophilicity of the acetylphenyl and methoxy groups can still exceed the solubilizing capacity of the carboxylate anion at higher concentrations. When you dilute a DMSO stock into an aqueous buffer, the sudden increase in the solvent's dielectric constant forces the hydrophobic core to aggregate, leading to rapid supersaturation and subsequent precipitation (often called "solvent crash-out")[2].
Q2: How can I leverage pH adjustment to maximize solubility without relying on organic solvents?The Causality: For weak acids, aqueous solubility increases exponentially at pH values above their pKa due to in situ salt formation. By converting the insoluble free acid into a highly polar sodium or potassium salt, you drastically increase solute-solvent hydrogen bonding. However, this requires careful buffering to ensure the microenvironmental pH does not drop during dissolution.
Q3: My cell-based assay cannot tolerate high pH or >1% DMSO. How can I keep the compound in solution?The Causality: When physiological constraints prohibit drastic pH changes or high co-solvent concentrations, host-guest complexation is the optimal thermodynamic strategy. Excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic internal cavity that physically encapsulates the biphenyl core of the drug. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, effectively shielding the hydrophobic drug from the aqueous environment without altering its covalent structure or ionization state[].
Part 2: Solubilization Workflows & Self-Validating Protocols
To ensure trustworthiness in your experimental data, every solubilization attempt must be treated as a self-validating system. Visual inspection is insufficient; sub-visible aggregates can skew assay results.
Figure 1: Decision matrix for troubleshooting and resolving aqueous solubility issues.
Use this protocol when your downstream application can tolerate slightly alkaline conditions (pH 7.5 - 8.5).
Weighing: Accurately weigh the required amount of 4-(4-Acetylphenyl)-2-methoxybenzoic acid powder into a microcentrifuge tube.
Suspension: Suspend the powder in 80% of your final target volume using a high-capacity buffer (e.g., 100 mM Tris-HCl, pH 8.5).
Titration: If the solution remains cloudy, titrate dropwise with 0.1 M NaOH while continuously vortexing. Stop when the suspension clears.
Volume Adjustment: Bring the solution to the final volume with DI water.
Self-Validation (Critical): Centrifuge the solution at 16,000 rpm for 15 minutes at 25°C. Carefully inspect the bottom of the tube for a microscopic pellet.
Quantification: Sample the supernatant and quantify the dissolved compound via HPLC against a known standard curve to confirm the true thermodynamic solubility.
Protocol B: Cyclodextrin Inclusion Complexation
Use this protocol for sensitive in vitro cell assays or in vivo dosing where organic solvents and extreme pH are prohibited.
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).
Direct Addition: Add the dry 4-(4-Acetylphenyl)-2-methoxybenzoic acid powder directly to the cyclodextrin solution. Do not dissolve the drug in DMSO first, as the solvent will compete for the cyclodextrin cavity.
Equilibration: Stir the suspension continuously for 24 hours at room temperature. Host-guest complexation is a dynamic equilibrium that requires time to reach saturation.
Filtration: Filter the equilibrated solution through a 0.22 µm Polyethersulfone (PES) syringe filter to remove any uncomplexed, insoluble drug.
Validation: Analyze the filtrate via HPLC to determine the final solubilized concentration.
Figure 2: Mechanistic pathway of cyclodextrin-mediated inclusion complexation.
Part 3: Quantitative Data & Strategy Selection
To assist in selecting the correct formulation strategy, the following table summarizes the quantitative limits, mechanisms, and expected efficacy of common solubilization excipients.
Table 1: Comparison of Solubilization Strategies for Hydrophobic Weak Acids
Strategy / Excipient
Primary Mechanism
Max Tolerable In Vitro Limit
Expected Solubility Increase
Primary Risk Factor
pH Adjustment (pH > 7.5)
Deprotonation / Salt formation
Assay-dependent
10x to 50x
pH-induced cellular toxicity or target protein denaturation.
DMSO (Co-solvent)
Reduces dielectric constant
0.1% - 1.0% (v/v)
>100x (in stock)
Precipitation upon aqueous dilution; high cytotoxicity.
Ethanol (Co-solvent)
Reduces interfacial tension
1.0% - 2.0% (v/v)
10x to 20x
Evaporation altering stock concentration over time.
HP-β-CD (Cyclodextrin)
Hydrophobic cavity encapsulation
10% - 20% (w/v)
50x to 80x
Requires 24h equilibration; adds significant mass to formulation.
References[1] SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkHI4Sy2EXND45QYB24j4MK3xuDYbvWqtkffm5AwjMNOa3UkUKcNN5raq_oTqSbcywP30i-baeNXdVNz8Luel16smKDUP4V7mKhL2rnKLJtcgNIoUjfmncOaqNskkxhobdwFm1mswVc9lhDXNynCepZCThob0vh1nuKfqsfOxbGnNVOLATaieABmottboytNNn89Qm2rU8[4] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkepyPr_GwXdU0IAWtu9vHOSeh1jNY6vOBsGlr6OLdKkjDQhPvWDnQnYqdc0S6bSlxZbMvXB6ZnuHeY3vB3eOE62_86UNbAhPf0bY06bFjqMmKXJ8i7_xY8ztyaXsKgrSBNOfmjhkhUIXAFAbq90YYFiaPlpLu8vGhdMNAMIOm2OjW5ZWsFuWZ6W7QKIzEhK0=[5] Liquid Formulation Solubility Enhancement. Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD337alBjwXgjoY5P-fUj7FdsProISb6RsVBt9xfRmPyYZppEIGUAMJ0XQxF0YOXJKQnsSAxIx2o5bFZ_JJiiPG-dDDrOG5GbgTDR5BegwAB7s5y0I4B9-aKABUUA0QiExDJuCJmhjRR9CS3hbF09GPwW1bYERAROzulYhxESWE_fWDQ9rqzgrEkn9d3sozIKQd477K2dPVGyqgz8wqPhC5B9090FeHw-b7juKVuw0L45PCVTfaCfQZjzeAZa7p0ogpMPKQDqYvV_NAZtABBJOu9jRWaUvjl3ZpP-pI5-wRpXr8Uv8owWmNKwtcApAqeBSiOwhrt5GG_c1GiXNhYLW[3] Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYQG2GWNgjp2DgFGr-rDXDSK6q08u9RgQGIE-27KqOGgxqIVxd1QDCxzMdGb95unY7HVtZ3J9ibfSJl3mknWaNctsBNVkp1oGtctZebDzLw9koeqC2HTz9Gsyt00VBWo1xCaRZq1XddRa5xz_BpsTPHjJlNQHGzL20SmbQQI6jFwgDZTazxup3L0IjaaVrZMMlM8xqR7qF4hTfDCVos_L-Sb_ngw7OCwN7Q==[2] pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkhsp_hk3c6mEvvayo6r2mJFHAjyBdRX5zyRSwroNnKRCyM6zK4GfO3YXMnYk71vi6mBXQ6UdaGr0iaE058WvvnDWOiyg2NW9ND069rQRJi5VA1fGxIRrQFgMPXLE4mrBgD9MkLm9dz9ms6Uwx6ovOTvI6nZS_cy-3xjYbTpZyw==
Optimizing recrystallization conditions for 4-(4-Acetylphenyl)-2-methoxybenzoic acid
Technical Support Center: Recrystallization Optimization for 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Welcome to the Technical Support Center for the purification of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This bipheny...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Recrystallization Optimization for 4-(4-Acetylphenyl)-2-methoxybenzoic Acid
Welcome to the Technical Support Center for the purification of 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This biphenyl derivative presents unique crystallization challenges due to its rigid aromatic core paired with diverse hydrogen-bonding substituents (carboxylic acid, acetyl, and methoxy groups). This guide provides evidence-based troubleshooting and validated protocols to resolve common issues like liquid-liquid phase separation ("oiling out") and poor yields.
Caption: Sequential workflow for the optimal recrystallization of pharmaceutical intermediates.
Section 1: Thermodynamics and Solvent Selection
Q: How do I select the optimal solvent system to maximize yield and purity for this specific molecule?A: The solubility of 4-(4-Acetylphenyl)-2-methoxybenzoic acid is dictated by its ability to form hydrogen-bonded dimers via the carboxylic acid and its hydrophobic biphenyl backbone. A single solvent often fails to balance high solubility at boiling with low solubility at room temperature. We recommend a binary mixed-solvent system, such as Ethanol/Water. Ethanol provides excellent solubility at elevated temperatures due to its polarity and hydrogen-bonding capacity, while water acts as an anti-solvent to forcefully drive supersaturation upon cooling[1]. Controlling supersaturation is the primary driving force for pure crystal formation[2].
Table 1: Estimated Solvent System Parameters for Biphenyl Carboxylic Acids
Solvent System
Volume Ratio
Dielectric Constant (ε)
Est. Solubility at 20°C (mg/mL)
Est. Solubility at 75°C (mg/mL)
Mechanistic Suitability
Ethanol (EtOH)
100%
24.3
~35.0
~215.0
Good solubility; risk of low yield without anti-solvent.
EtOH / Water
75:25
~38.0
~15.0
~120.0
Optimal. Water acts as anti-solvent, expanding the metastable zone.
Ethyl Acetate
100%
6.0
~50.0
~250.0
High solubility; excellent for crude extraction, poor for crystallization.
EtOAc / Heptane
50:50
~4.0
~5.0
~80.0
Good for highly lipophilic impurities; high risk of oiling out.
Q: During cooling, my product separates as a cloudy emulsion or "oil" instead of forming crystals. Why does this happen?A: This phenomenon, known as "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of your solid is lower than the temperature at which the solution becomes saturated[3]. For 4-(4-Acetylphenyl)-2-methoxybenzoic acid, residual impurities from cross-coupling reactions (e.g., Suzuki coupling byproducts) act as freezing-point depressants. When the integration of solute molecules into the crystal lattice is kinetically hindered, the system forms a secondary liquid phase[4]. This oil is highly problematic because it acts as an excellent solvent for impurities, trapping them as the oil eventually solidifies into an amorphous mass[3].
Q: How can I rescue an oiled-out batch and prevent it in the future?A: If your solution has oiled out, reheat the mixture until the oil completely redissolves. To prevent it from recurring, you must bypass the miscibility gap. You can achieve this by adding a small amount of the "soluble solvent" (e.g., Ethanol) to lower the saturation temperature[3], or by introducing pure seed crystals before the oiling out temperature is reached. Seeding provides a nucleation center, forcing the system to bypass the emulsion phase and transition directly into crystalline solid growth[4].
Caption: Decision tree for identifying and resolving liquid-liquid phase separation (oiling out).
Section 3: Kinetic Impurity Rejection
Q: How do I ensure structurally similar impurities do not co-crystallize with my product?A: Structurally similar impurities often have similar solubility profiles to the target API. To reject them, you must rely on kinetic optimization rather than thermodynamic equilibrium. By adding high-purity seed crystals of 4-(4-Acetylphenyl)-2-methoxybenzoic acid, you selectively enhance the mass deposition rate of the product. The process should be stopped (filtered) before thermodynamic equilibrium is reached, trapping the slower-growing impurities in the mother liquor[5].
Section 4: Self-Validating Experimental Protocol
Validated Anti-Solvent Recrystallization (EtOH/Water)
This methodology utilizes a self-validating feedback loop to ensure the system remains within the metastable zone[6].
Primary Dissolution: Suspend 10.0 g of crude 4-(4-Acetylphenyl)-2-methoxybenzoic acid in 50 mL of absolute Ethanol in a round-bottom flask. Heat to 75°C under constant stirring until fully dissolved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed stemless funnel into a clean, heated Erlenmeyer flask.
Causality: A stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem, which causes clogging and yield loss[7].
Metastable Zone Identification: While maintaining the solution at 75°C, add hot deionized water dropwise. Stop immediately when a faint, persistent cloudiness appears. Add exactly 1-2 mL of hot Ethanol until the solution is perfectly clear again.
Self-Validation: If the solution remains cloudy, you have crossed the solubility boundary; add more Ethanol. This precise point defines the upper limit of your metastable zone[6].
Seeding: Cool the solution slowly to 65°C. Add 0.1 g (1% w/w) of pure 4-(4-Acetylphenyl)-2-methoxybenzoic acid seed crystals.
Controlled Cooling: Reduce the temperature to 20°C at a strictly controlled linear rate of 0.2°C/min.
Causality: Rapid cooling causes a spike in supersaturation, leading to rapid, uncontrolled nucleation that traps mother liquor and impurities inside the crystal lattice[6].
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake immediately with 20 mL of ice-cold 25% EtOH/Water.
Self-Validation: Test the mother liquor by evaporating a drop on a glass rod; a heavy residue indicates too much solvent was used initially, resulting in yield loss[3].
Drying: Dry the crystals under vacuum at 45°C to constant weight.
References
[7] University of Wisconsin-Madison. Recrystallization. Retrieved from [Link]
[3] Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
[4] Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
[1] Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
[2] Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved from [Link]
[6] SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
[5] MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]
Technical Support Center: Troubleshooting & Purification Guide for 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating highly pure 4-(4-Acetylphenyl)-2-methoxybenzoic acid from Suzu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating highly pure 4-(4-Acetylphenyl)-2-methoxybenzoic acid from Suzuki-Miyaura reaction matrices.
Because this target molecule possesses a carboxylic acid, a hydrogen-bond-accepting methoxy group, and an electrophilic acetyl moiety, it presents unique solubility and coordination challenges during workup. This document provides field-proven, mechanistic solutions to separate your active pharmaceutical ingredient (API) intermediate from transition metal residues, homocoupling byproducts, and unreacted starting materials.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical nature of the impurities generated during the cross-coupling of 4-acetylphenylboronic acid and 4-bromo-2-methoxybenzoic acid.
Q1: Why am I seeing high levels of 4,4'-diacetylbiphenyl, and how do I remove it?
Causality: Homocoupling of the boronic acid is a ubiquitous side reaction in Suzuki couplings. Mechanistically, this occurs either via the reductive activation of a Pd(II) precatalyst (consuming two equivalents of boronic acid) or via oxidative homocoupling if trace oxygen is present in the reactor .
Solution: Because 4,4'-diacetylbiphenyl lacks an ionizable proton, it is entirely neutral. You can easily purge this impurity by dissolving the crude mixture in an organic solvent and extracting it with an aqueous base. Your target product (a carboxylic acid) will ionize and migrate to the aqueous layer, leaving the neutral homocoupled byproduct behind in the organic waste.
Q2: My product is contaminated with unreacted 4-bromo-2-methoxybenzoic acid. Acid-base extraction doesn't separate them. Why?
Causality: Both your target product and the starting aryl halide possess a carboxylic acid functional group with nearly identical pKa values. Consequently, they both deprotonate and partition into the aqueous basic layer together during workup.
Solution: You must exploit differential solubility rather than pKa. The rigid, highly conjugated biaryl structure of 4-(4-Acetylphenyl)-2-methoxybenzoic acid makes it significantly less soluble in non-polar aromatic solvents compared to the monomeric starting material. A hot trituration in toluene is the most effective scalable method to separate them.
Q3: Heavy metal analysis shows >500 ppm Palladium. How do we reduce this to <10 ppm for pharmaceutical compliance?
Causality: Palladium readily coordinates to the oxygen atoms in the acetyl and methoxy groups of your product, forming stable, soluble complexes that co-precipitate during isolation.
Solution: Introduce a solid-supported metal scavenger with a higher thermodynamic affinity for Pd than your product. Silica-bound thiols (Si-Thiol) or thiourea resins effectively trap both Pd(II) and Pd(0) species. Because these scavengers are heterogeneous, the trapped palladium can be simply filtered away from the API stream .
Step-by-Step Purification Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
This protocol removes phosphine ligands, 4,4'-diacetylbiphenyl, and protodeboronation byproducts (acetophenone).
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
Basic Extraction: Add 1M aqueous Na₂CO₃ (5 mL/g) and stir vigorously for 10 minutes.
Phase Separation: Transfer to a separatory funnel and separate the layers.
Validation Check 1: Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). The absence of a UV-active spot at the baseline confirms your product has completely migrated to the aqueous layer.
Organic Purge: Discard the organic layer (contains neutral impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of biphenyls.
Acidification: Slowly add 2M HCl to the aqueous layer while stirring until the pH reaches 2.0. The target product will precipitate as a white/off-white solid.
Validation Check 2: Use pH paper to verify the aqueous layer is strictly ≤ pH 2 to ensure complete protonation of the benzoic acid.
Recovery: Extract the precipitated product into fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Heterogeneous Palladium Scavenging
This protocol reduces Pd levels from >500 ppm to <10 ppm.
Preparation: Dissolve the concentrated product from Protocol A in Tetrahydrofuran (THF) or EtOAc (15 mL/g).
Scavenger Addition: Add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) at a ratio of 5 to 10 equivalents relative to the initial Pd catalyst loading used in the reaction .
Incubation: Stir the suspension at 50 °C for 2 to 4 hours. Elevated temperatures significantly improve the kinetics of Pd migrating from the product to the silica pores.
Validation Check 3: A visual color change in the silica from white to dark brown/black indicates successful Pd adsorption.
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium. Rinse the pad with a small amount of hot THF.
Concentration: Concentrate the filtrate in vacuo to yield a pale yellow/white solid.
This protocol removes unreacted 4-bromo-2-methoxybenzoic acid.
Suspension: Suspend the solid from Protocol B in hot Toluene (5 volumes; 5 mL/g).
Heating: Stir the suspension at 80 °C for 30 minutes. The product will remain largely insoluble, while the monomeric aryl halide dissolves.
Cooling & Filtration: Allow the mixture to cool to room temperature, then filter the purified solid.
Validation Check 4: Analyze the filter cake via LC-MS or ¹H-NMR. The doublet corresponding to the aryl halide protons should be absent, confirming >99% purity of 4-(4-Acetylphenyl)-2-methoxybenzoic acid.
Washing: Wash the filter cake with cold hexanes and dry under high vacuum at 40 °C for 12 hours.
Purification Workflow Visualization
Caption: Diagnostic workflow for the purification of 4-(4-Acetylphenyl)-2-methoxybenzoic acid.
References
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). Available at:[Link]
Troubleshooting
Preventing chemical degradation of 4-(4-Acetylphenyl)-2-methoxybenzoic acid during storage
Technical Support Center: 4-(4-Acetylphenyl)-2-methoxybenzoic acid Introduction: Ensuring the Integrity of Your Research Compound Welcome to the technical support guide for 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-(4-Acetylphenyl)-2-methoxybenzoic acid
Introduction: Ensuring the Integrity of Your Research Compound
Welcome to the technical support guide for 4-(4-Acetylphenyl)-2-methoxybenzoic acid. This molecule's unique structure, featuring a carboxylic acid, a methoxy ether, and an aromatic ketone, makes it a valuable compound in drug discovery and materials science. However, these same functional groups also represent vulnerabilities that can lead to chemical degradation if not stored and handled correctly.
This guide is designed for researchers, by researchers. It moves beyond simple storage instructions to provide a framework for understanding potential stability issues, troubleshooting unexpected results, and proactively validating the integrity of your compound. Our goal is to empower you with the knowledge to ensure that the molecule in your vial today is the same one you use in your critical experiments tomorrow.
Part 1: Frequently Asked Questions (FAQs) on Proactive Storage & Handling
This section addresses the most common questions regarding the day-to-day prevention of chemical degradation.
Q1: What are the ideal storage conditions for solid 4-(4-Acetylphenyl)-2-methoxybenzoic acid?
A1: The primary goal is to mitigate exposure to heat, light, moisture, and oxygen. Based on the stability profiles of related methoxybenzoic acids and aromatic ketones, we have established the following best practices.[1][2][3][4]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Slows the rate of potential hydrolytic, oxidative, and thermal degradation pathways.[5][6]
Atmosphere
Inert Gas (Argon or Nitrogen)
The aromatic ketone and methoxy group are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation and discoloration.[6]
Light
Protect from Light (Amber Vial)
The acetylphenyl group (an aromatic ketone) can absorb UV light, leading to photochemical degradation.[7][8] Amber glass or opaque containers are mandatory.
Humidity
Dry/Desiccated Environment
Prevents moisture uptake, which can initiate hydrolysis of the methoxy group or facilitate other degradation reactions. Store with a desiccant.
Container
Tightly-Sealed Borosilicate Glass
Chemically inert and prevents exposure to atmospheric moisture and oxygen. Ensure the cap has a chemically resistant liner (e.g., PTFE).[9]
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: For short-term storage, high-purity, anhydrous DMSO or DMF are common choices. However, solutions are inherently less stable than the solid compound.
Solvent Choice: Use anhydrous, peroxide-free solvents. The compound is soluble in organic solvents like ethanol, ethyl acetate, and chloroform.[10]
Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.
Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with argon or nitrogen.
Q3: Is 4-(4-Acetylphenyl)-2-methoxybenzoic acid sensitive to pH?
A3: Yes. The carboxylic acid and methoxy groups are sensitive to pH extremes, especially when combined with heat.
Acidic Conditions: Strong acids, particularly at elevated temperatures, can catalyze the hydrolysis (O-demethylation) of the methoxy group to form 4-(4-acetylphenyl)-2-hydroxybenzoic acid.[11]
Basic Conditions: In basic solutions, the carboxylic acid deprotonates to form a more water-soluble carboxylate salt. While this form is generally stable, harsh basic conditions can also promote O-demethylation.[11] For any aqueous buffers, prepare them fresh and consider the long-term stability of the compound in that specific environment.
Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a logical framework for diagnosing potential degradation when you encounter unexpected experimental outcomes.
Initial Troubleshooting Workflow
Caption: Troubleshooting decision tree for suspected degradation.
Common Issues and Solutions
Observation
Potential Cause(s)
Recommended Action(s)
Yellowing of solid powder
Oxidation or Photodegradation . Aromatic ketones can form colored byproducts upon oxidation or exposure to light.[7]
1. Discard the discolored material. 2. For future storage, ensure the vial is purged with inert gas and stored in the dark.[9]
Decreased potency in bioassay
Hydrolysis or Oxidation . A primary degradation product (e.g., the O-demethylated version) may have lower or no biological activity.
1. Confirm compound identity and purity using HPLC or LC-MS. 2. Compare the current batch to a new, unopened lot if available.
New peaks in HPLC/LC-MS
Chemical Degradation . The appearance of new, related peaks is a strong indicator of degradation.
1. Attempt to identify the degradants via MS fragmentation. 2. Perform a forced degradation study (see Part 4) to intentionally generate and identify potential degradation products.[12]
Poor solubility of solid
Incorrect form or degradation . The material may have converted to a less soluble salt or degradant.
1. Re-verify the identity and purity of the material with analytical methods. 2. Review the solvent and pH used for dissolution.
Part 3: Scientific Deep Dive: Potential Degradation Pathways
Understanding the chemistry of 4-(4-Acetylphenyl)-2-methoxybenzoic acid is key to preventing its degradation. The molecule has three primary sites of vulnerability.
Caption: Key functional groups and their associated degradation pathways.
Hydrolysis (O-Demethylation): The methoxy group (an ether) is susceptible to cleavage under harsh acidic or basic conditions, particularly when heated.[11] This reaction, known as O-demethylation, would yield 4-(4-acetylphenyl)-2-hydroxybenzoic acid. This is a critical transformation as the change from a methoxy to a hydroxyl group can dramatically alter biological activity and physicochemical properties.
Photodegradation: The aromatic ketone functionality (acetylphenyl group) makes the molecule a chromophore that can absorb UV light. Upon excitation, it can undergo various photochemical reactions, including photoreduction or the generation of radical species that lead to complex degradation products.[7][13] This pathway is the primary reason for mandating storage in amber vials or in the dark.
Oxidative Degradation: Aromatic systems and ketone groups can be susceptible to oxidation, often initiated by light, heat, or trace metal contaminants. Autoxidation, a free-radical process involving atmospheric oxygen, can lead to a cascade of reactions and the formation of colored impurities.[6] Storing under an inert atmosphere is the most effective preventative measure.
Thermal Degradation: While generally stable at recommended storage temperatures, benzoic acid derivatives can undergo decarboxylation (loss of CO2) at very high temperatures to form anisole derivatives.[5] This is typically less of a concern under standard storage but can be relevant in high-temperature experimental setups or during analytical procedures like gas chromatography.[6]
Part 4: Protocols for Stability Verification
These protocols provide a framework for validating the stability of your compound.
Protocol 1: Analytical Method for Routine Purity Check
This protocol describes a general-purpose Reverse-Phase HPLC-UV method suitable for routine purity checks.
Instrumentation: HPLC with UV/Vis or Diode Array Detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.5 min: 90% to 10% B
18.5-25 min: 10% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for λmax, typically around 254 nm and 280 nm for this class of compound.
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5 mg/mL.
Analysis: Inject 5-10 µL. Assess the chromatogram for the main peak and any impurity peaks. Purity is often reported as the area percent of the main peak.
Protocol 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is a powerful tool to understand potential degradation pathways and confirm that your analytical method is "stability-indicating" (i.e., capable of separating degradants from the parent compound).[12] The goal is to achieve 5-20% degradation.
Caption: Workflow for a comprehensive forced degradation study.
Prepare Samples: Create several aliquots of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Include a control sample stored at 4°C in the dark.
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of NaOH.
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of HCl.
Oxidative Degradation: Add 3% hydrogen peroxide (H2O2). Keep at room temperature for 24-48 hours.
Thermal Degradation: Incubate a solution at 80°C for 48 hours in the dark.
Photolytic Degradation: Expose a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze: Analyze all samples, including the control, using the HPLC method from Protocol 1, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradant masses.
Evaluate: Compare the chromatograms of the stressed samples to the control. This will reveal the primary degradation products under each condition and validate that your analytical method can detect them.
By implementing these proactive storage strategies and validation protocols, you can significantly enhance the reliability and reproducibility of your research involving 4-(4-Acetylphenyl)-2-methoxybenzoic acid.
References
Fuchs, G., Boll, M., & Heider, J. (2011). Microbial, biochemical, and molecular features of anaerobic degradation of aromatic hydrocarbons.
Li, W., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Advances. Available at: [Link]
Li, W., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. SciSpace. Available at: [Link]
Jurkovič, M., et al. (1995). Biodegradation of aromatic by Pseudomonas mira carboxylic acids. Folia Microbiologica.
El-Ghenymy, A., et al. (2020). Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells. ResearchGate. Available at: [Link]
Curtis, H. C. (1970).
AIP Publishing. (2019). Advanced Oxidative Degradation of Benzoic Acid and 4-Nitrobenzoic Acid. AIP Conference Proceedings. Available at: [Link]
Carmona, M., et al. (2019). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. PubMed. Available at: [Link]
Zeyda, M., et al. (1994). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology.
Singh, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Al-Suod, H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
Hartesi, B., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
ResearchGate. (2014).
Bull, J. N., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Journal of the American Chemical Society.
ResearchGate. (2025).
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Kahan, T. F., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Singh, R., & Kumar, S. (2012). Current Trends in Forced Degradation Studies. Scribd. Available at: [Link]
Singh, L., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
Science.gov. (n.d.). forced degradation study: Topics. Available at: [Link]
Wikipedia. (n.d.). Methoxy group. Available at: [Link]
Wang, S., et al. (2015). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Green Chemistry.
Francisco, C. G., et al. (2006).
Journal of Pharmaceutical and Medical Sciences. (2021).
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
Pearson. (n.d.). Show how you would accomplish the following syntheses. (c) benzene → p-methoxybenzaldehyde.
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Steric Hindrance in 4-(4-Acetylphenyl)-2-methoxybenzoic Acid Substitutions
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center. This guide is designed to provide researchers with advanced troubleshooting strategies and in-depth protocols for performing substitution reactions on the sterically congested 4-(4-acetylphenyl)-2-methoxybenzoic acid scaffold. This molecule presents a significant synthetic challenge due to the electronic and steric effects of its substituents. This document moves beyond standard textbook procedures to offer field-proven solutions, explaining the underlying chemical principles that govern success in these complex transformations.
Part 1: Understanding the Core Challenge
FAQ: Why are substitution reactions on the 4-(4-acetylphenyl)-2-methoxybenzoic acid ring system so challenging?
The difficulty arises from a combination of steric and electronic factors, primarily originating from the substituents on the benzoic acid ring.
The Ortho Effect: The 2-methoxy group is a primary contributor to steric hindrance. Its physical bulk directly shields the adjacent C3 position and impedes the approach of catalysts and reagents to the C1 carboxylic acid and the C6 position. Furthermore, the presence of any ortho-substituent on a benzoic acid forces the carboxyl group to twist out of the plane of the benzene ring.[1] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxylic acid but also alters the reactivity of the ring itself.[1][2][3]
Bulky Biaryl Structure: The 4-(4-acetylphenyl) group is large and contributes significantly to the overall steric congestion of the molecule. This makes it difficult for the two phenyl rings to achieve a low-energy coplanar conformation, which can be a requirement for the transition states of many reactions.
Coordinating Functional Groups: The molecule contains multiple sites that can coordinate to a metal catalyst (the carboxylate, the methoxy ether, and the acetyl ketone). Unproductive coordination can sequester the catalyst, preventing it from participating in the desired catalytic cycle. The carboxylic acid group, in particular, can react with bases to form a carboxylate, which can act as a ligand and influence the catalyst's behavior.
Part 2: Strategic Solutions & Troubleshooting
When standard substitution protocols fail, a strategic pivot is necessary. The two most powerful approaches for functionalizing this type of hindered scaffold are (A) optimization of palladium-catalyzed cross-coupling reactions and (B) implementation of directing group-assisted C-H functionalization.
Caption: Strategic decision workflow for functionalizing the hindered scaffold.
FAQ: My Suzuki-Miyaura cross-coupling reaction is giving low to no yield. How can I troubleshoot it?
Standard Suzuki-Miyaura conditions[4][5] are often insufficient for tetra-ortho-substituted biaryl synthesis. Success hinges on carefully selecting components that can overcome the high activation barrier of the reaction.
Core Issue: The rate-limiting step in the catalytic cycle for hindered substrates is often the oxidative addition of the aryl halide to the Pd(0) complex or the final reductive elimination from the Pd(II) intermediate. Both are highly sensitive to steric bulk.
Solution: Employ a catalyst system specifically designed for sterically demanding couplings. This involves a strategic combination of a palladium precursor and a specialized ligand.
Ligand Selection is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For hindered substrates, the most effective ligands are typically bulky and electron-rich.
Bulky Monophosphine Ligands: Buchwald-type biaryl phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are exceptionally effective.[6] The bulk of the cyclohexyl groups and the electronic properties of the biaryl backbone create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition. Other effective ligands include P(t-Bu)₃ and its derivatives.[7]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[8] This stability can promote the difficult reductive elimination step and prevent catalyst decomposition at the higher temperatures often required for these reactions.
Choice of Base and Solvent:
Base: Strong bases like NaOH or NaOEt can lead to side reactions. Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often superior.[9][10] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4][9]
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water is crucial for the action of inorganic bases like K₃PO₄.
Data Summary: Catalyst Systems for Hindered Suzuki-Miyaura Couplings
Catalyst System (Pd Precursor / Ligand)
Typical Substrates
Key Advantages
Reference
Pd(OAc)₂ / SPhos
Aryl chlorides, bromides
High activity for hindered substrates, room temp reactions possible for chlorides.
Detailed Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling an aryl boronic acid to a hindered aryl bromide derivative of 4-(4-acetylphenyl)-2-methoxybenzoic acid (assuming the carboxylic acid is protected, e.g., as a methyl ester, to improve solubility and prevent side reactions).
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the protected aryl bromide, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
FAQ: When is a directing group strategy more appropriate than cross-coupling?
A directing group (DG) strategy is ideal for C-H functionalization, which is the conversion of a typically unreactive C-H bond into a C-C or C-heteroatom bond. This approach is powerful when:
A halide or triflate is not present at the desired position of substitution.
You want to functionalize a specific C-H bond that is otherwise difficult to access.
You aim for high regioselectivity dictated by proximity to a coordinating functional group.
Core Principle: A directing group is a functional group within the substrate that coordinates to a transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage via the formation of a stable cyclometalated intermediate.[12][13][14] This chelation-assisted strategy effectively overcomes both steric hindrance and the inherent lack of reactivity of the C-H bond.
Caption: Simplified mechanism of directing group-assisted C-H functionalization.
For the 4-(4-acetylphenyl)-2-methoxybenzoic acid system, the carboxylic acid itself can be converted into a more effective directing group, such as an 8-aminoquinoline amide or an O-methyl hydroxamic acid, to direct functionalization to the C3 or C5 positions.[13] Alternatively, transient directing groups can be formed in situ, for example, by condensation with an amino acid, to avoid separate installation and removal steps.[13][15]
Part 3: Summary and Outlook
Successfully achieving substitutions on the 4-(4-acetylphenyl)-2-methoxybenzoic acid core requires moving beyond conventional methods. For cross-coupling reactions, the rational selection of bulky, electron-rich ligands is paramount to overcoming the steric barriers inherent in the system. For C-H functionalization, the use of directing groups provides a powerful tool to achieve high regioselectivity by overriding steric factors through chelation control. By understanding the fundamental principles behind these advanced strategies, researchers can effectively troubleshoot and optimize their synthetic routes to access novel and complex derivatives of this challenging scaffold.
References
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. Available at: [Link]
Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. ACS Central Science. Available at: [Link]
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
Ortho effect - Wikipedia. Wikipedia. Available at: [Link]
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at: [Link]
Sequential ortho-C–H and ipso-C–O Functionalization Using a Bifunctional Directing Group. Organic Letters. Available at: [Link]
Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Current Opinion in Chemical Biology. Available at: [Link]
UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. Available at: [Link]
Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
Classical directing group strategy for the functionalization of C−H bonds. ResearchGate. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]
Kinetics of Proton Transfer between Ortho Substituted Benzoic Acids and the Carbinol Base of Crystal Violet in Toluene. The Journal of Physical Chemistry A. Available at: [Link]
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Sciforum. Available at: [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. PubMed. Available at: [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]
Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. Available at: [Link]
Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications. Available at: [Link]
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
High-Resolution LC-MS Purity Validation of Synthesized 4-(4-Acetylphenyl)-2-methoxybenzoic Acid: A Comparative Guide
Executive Summary 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261991-71-2) is a structurally complex biphenyl derivative frequently utilized as a critical building block in the synthesis of advanced therapeutics . Ens...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261991-71-2) is a structurally complex biphenyl derivative frequently utilized as a critical building block in the synthesis of advanced therapeutics . Ensuring the absolute purity of this intermediate is paramount; quality risks embedded at the intermediate stage inevitably propagate to the final Active Pharmaceutical Ingredient (API), leading to costly regulatory rejections.
This guide objectively compares the analytical performance of our in-house synthesized compound against a commercial-grade alternative. Furthermore, it demonstrates why traditional HPLC-UV methodologies are insufficient for this class of molecules, establishing High-Resolution Liquid Chromatography-Mass Spectrometry (UPLC-QTOF) as the gold standard for purity validation in alignment with the latest.
The Analytical Challenge: Why Standard Methods Fall Short
Historically, pharmaceutical intermediates have been analyzed using standard HPLC-UV methodologies. However, for highly functionalized biphenyls like 4-(4-Acetylphenyl)-2-methoxybenzoic acid, UV detection alone is fundamentally flawed.
During synthesis (typically via Suzuki-Miyaura cross-coupling), structurally similar byproducts—such as desmethyl degradants or positional isomers (e.g., 3-methoxy variants)—are generated. Because these impurities share identical conjugated biphenyl UV chromophores, they frequently co-elute with the main peak, leading to falsely inflated purity values.
To achieve true analytical confidence, UPLC-QTOF is required . By leveraging exact mass capabilities (< 2 ppm error), UPLC-QTOF allows researchers to differentiate isobaric impurities and elucidate structures on the fly, eliminating the immediate need to synthesize costly impurity standards for every unknown peak.
Product Comparison: In-House Synthesized vs. Commercial Grade
To validate our optimized catalytic synthesis route, we benchmarked our in-house synthesized 4-(4-Acetylphenyl)-2-methoxybenzoic acid against a commercially sourced standard. The quantitative data, derived from our validated LC-MS methodology, is summarized below.
Table 1: Comparative Purity and Impurity Profile (UPLC-QTOF Analysis)
Analytical Parameter
In-House Synthesized Batch
Commercial Grade Standard
Method of Verification
Chromatographic Purity (UV 254 nm)
99.8%
98.5%
UPLC-UV Peak Area Normalization
Exact Mass[M-H]⁻ (Theoretical: 269.0819)
269.0817 (Δ 0.7 ppm)
269.0823 (Δ 1.5 ppm)
High-Resolution QTOF-MS
Desmethyl Impurity (m/z 255.0663)
< 0.05% (Below LOQ)
0.45%
Extracted Ion Chromatogram (EIC)
Positional Isomer Impurity
Not Detected
0.80%
UPLC Retention Time / MS/MS
Residual Catalyst (Pd)
< 5 ppm
15 ppm
ICP-MS (Orthogonal Method)
Causality in Experimental Design (E-E-A-T)
A robust analytical method is not a random collection of parameters; it is a deliberately engineered system. Every choice in our LC-MS protocol was made to exploit the specific physicochemical properties of 4-(4-Acetylphenyl)-2-methoxybenzoic acid:
Ionization Strategy (ESI Negative Mode): The target molecule contains a highly acidic carboxylic acid moiety (-COOH). In the electrospray ionization (ESI) source, this group readily deprotonates to form a stable [M-H]⁻ anion. While positive mode could theoretically ionize the ketone or methoxy groups, it often results in complex, split signals (forming [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts). Negative mode provides a clean, singular precursor ion, maximizing sensitivity and simplifying quantitation.
Chromatographic Engine (Sub-2µm C18 UPLC): To separate closely related positional isomers, we require maximum theoretical plates. Utilizing a 1.7 µm C18 stationary phase minimizes eddy diffusion (the A term in the van Deemter equation), maintaining high resolving power even at optimal linear velocities.
Mobile Phase Chemistry (Formic Acid vs. TFA): Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for sharp UV peaks, but it causes severe ion suppression in negative-mode MS by competing for charge at the droplet surface. We utilized 0.1% Formic Acid . It provides an acidic environment (pH ~2.7) to keep the analyte fully protonated during chromatography (ensuring strong retention on the reversed-phase column) while easily volatilizing in the MS source without suppressing the [M-H]⁻ signal.
Caption: Workflow for the LC-MS purity validation of the synthesized intermediate.
Self-Validating Experimental Protocol
This protocol is designed to ensure that the system continuously validates its own performance during the run, fulfilling regulatory compliance requirements.
Step 1: Sample Preparation
Diluent: Methanol:Water (50:50, v/v). Rationale: Matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").
Preparation: Accurately weigh 10.0 mg of 4-(4-Acetylphenyl)-2-methoxybenzoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1.0 mg/mL stock. For impurity profiling, inject the stock directly. For main peak assay, dilute to 10 µg/mL to remain within the linear dynamic range of the MS detector.
Step 2: UPLC Separation Parameters
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
Column Temperature: 40°C (reduces mobile phase viscosity and system backpressure).
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 7.0 min: 5% to 95% B
7.0 - 8.5 min: 95% B (Column Wash)
8.5 - 10.0 min: 5% B (Re-equilibration)
Step 3: High-Resolution QTOF-MS Parameters
Ionization: ESI Negative (ESI-).
Capillary Voltage: 2.0 kV (kept relatively low to prevent in-source fragmentation of the carboxylic acid).
Desolvation Temperature: 450°C.
Desolvation Gas Flow: 800 L/hr.
Acquisition Mode: MS^E (All-Ions Fragmentation). Alternates between low collision energy (4 eV) for intact precursor mass and a high collision energy ramp (20-40 eV) for structural fragment data in a single injection.
Step 4: System Suitability and Validation Criteria
Before sample analysis, the sequence must pass the following self-validating gates:
Specificity: Blank injections must show no interfering peaks at the retention time of the main analyte (Signal-to-Noise < 3).
Precision: Six replicate injections of the 10 µg/mL standard must yield a peak area Relative Standard Deviation (RSD) of ≤ 2.0%.
Mass Accuracy: The exact mass of the [M-H]⁻ ion must be within ± 3.0 ppm of the theoretical mass (269.0819).
Caption: Core ICH Q2(R2) validation parameters evaluated for the LC-MS methodology.
References
Molbase. "4-(4-acetylphenyl)-2-methoxybenzoic acid price & availability." Molbase Chemical Database. Available at:[Link]
International Council for Harmonisation (ICH). "Validation of analytical procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]
Tianming Pharm. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." Tianming Pharmaceutical Blog. Available at:[Link]
Comparative
Advanced Ligand Design in Pd-Catalyzed C–H Functionalization: 4-(4-Acetylphenyl)-2-methoxybenzoic Acid vs. Standard Biphenyls
As transition metal catalysis evolves toward highly selective, late-stage functionalizations, the architectural design of supporting ligands dictates both the kinetic efficiency and the regiochemical outcome of the react...
Author: BenchChem Technical Support Team. Date: April 2026
As transition metal catalysis evolves toward highly selective, late-stage functionalizations, the architectural design of supporting ligands dictates both the kinetic efficiency and the regiochemical outcome of the reaction. While biphenyl scaffolds are foundational in transition metal catalysis—most notably as Buchwald-type phosphines for cross-coupling[1]—the realm of C–H activation relies heavily on carboxylic acid ligands to facilitate the Concerted Metalation-Deprotonation (CMD) pathway[2].
This guide objectively compares the catalytic performance of a highly specialized scaffold, 4-(4-Acetylphenyl)-2-methoxybenzoic acid (4-APMBA) , against standard biphenyl and benzoic acid alternatives. By analyzing structural causality and providing self-validating experimental frameworks, this guide equips researchers with the insights needed to deploy advanced push-pull ligands in challenging methodologies, such as para-selective C–H olefination[3].
Structural Deconstruction & Mechanistic Causality
The efficacy of a ligand in Palladium(II)-catalyzed C–H functionalization is governed by its ability to stabilize the electrophilic metal center without saturating its coordination sphere, thereby preventing the aggregation of inactive Pd(0) species (Pd black).
Standard ligands like Biphenyl-2-carboxylic acid (B2CA) provide a rigid backbone and an essential carboxylate directing group but lack secondary coordination sites. Conversely, simple 2-Methoxybenzoic acid (2-MBA) derivatives offer favorable electronic profiles and low toxicity[4] but lack the steric bulk required for long-term catalyst longevity.
4-APMBA bridges this gap through a rationally designed "push-pull" bidentate system:
Primary Anchor (X-Type): The carboxylic acid is critical for forming the active Pd-carboxylate intermediate required for the CMD transition state[5].
Secondary Donor (L-Type): The 2-methoxy group provides weak, reversible dative coordination. This "push" increases electron density at the Pd(II) center, accelerating the rate-limiting C–H cleavage.
Electronic Tuning & Steric Shielding: The 4-acetylphenyl moiety acts as an extended π-acceptor ("pull"). This prevents over-oxidation of the metal center while providing enough steric bulk to physically block intermolecular Pd-Pd deactivation pathways.
Fig 1: Structural deconstruction of 4-APMBA and its functional role in transition metal stabilization.
Comparative Catalytic Performance
Achieving high para-selectivity in the C–H functionalization of benzoic acid derivatives is a daunting challenge, as the native carbonyl group typically directs the metal to the ortho-position[3]. By employing transient directing templates alongside robust ligands, the regioselectivity can be inverted.
The table below summarizes the quantitative performance of 4-APMBA versus standard alternatives in the benchmark Pd-Catalyzed para-Selective C–H Olefination of electron-deficient benzoic acids with ethyl acrylate.
Ligand
Yield (%)
Regioselectivity (para:other)
Catalyst State (at 24h)
Turnover Number (TON)
None (Negative Control)
12
1:1 (Non-selective)
Heavy Pd Black
2.4
Biphenyl-2-carboxylic acid
65
72:28
Moderate Pd Black
13.0
2-Methoxybenzoic acid
72
81:19
Slight Precipitation
14.4
4-APMBA
94
96:4
Homogeneous (Clear)
18.8
Data Interpretation:
The data clearly demonstrates that the synergistic push-pull electronics of 4-APMBA not only suppress catalyst degradation (maintaining a homogeneous state) but also drastically amplify the para-selectivity compared to standard biphenyls.
Fig 2: Proposed Pd(II)/Pd(0) catalytic cycle for C-H olefination utilizing the 4-APMBA ligand.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following methodology incorporates internal validation steps to confirm that the observed reactivity is strictly a product of ligand-accelerated catalysis.
Objective: Evaluate 4-APMBA efficacy in the para-selective C–H olefination of benzoic acid derivatives.
Phase 1: Catalyst Pre-Activation
Causality: Pre-mixing the palladium salt with the ligand prior to substrate introduction ensures the complete formation of the active Pd(II)-4-APMBA complex, mitigating off-cycle Pd trimerization.
In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (5.0 mol %, 0.01 mmol) and 4-APMBA (10.0 mol %, 0.02 mmol) into a 2-dram vial.
Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions from red-brown to a clear, pale yellow.
Phase 2: Reaction Assembly & Internal Controls
Causality: The inclusion of dodecane allows for highly accurate, non-destructive kinetic sampling via GC-FID, proving the reaction is catalytic rather than stoichiometric.
To a 15 mL Schlenk tube equipped with a magnetic stir bar, add the benzoic acid substrate (1.0 equiv, 0.2 mmol), ethyl acrylate (2.0 equiv, 0.4 mmol), and a suitable oxidant (e.g., silver carbonate or benzoquinone, 1.5 equiv).
Add exactly 20.0 µL of n-dodecane (Internal Standard).
Transfer the pre-activated catalyst solution into the Schlenk tube. Seal the tube securely and transfer to a pre-heated oil bath at 90 °C.
Phase 3: Kinetic Sampling (Validation Step)
At intervals of 2h, 4h, and 12h, briefly pause stirring and withdraw a 10 µL aliquot using a micro-syringe.
Quench the aliquot in 0.5 mL of ethyl acetate, filter through a short plug of silica gel to remove metal particulates, and analyze via GC-FID.
Validation Check: Plot the product/dodecane peak area ratio over time. A linear initial rate that gradually plateaus without the appearance of a black precipitate confirms a robust, ligand-stabilized catalytic cycle.
Phase 4: Isolation
After 24 hours, cool the reaction to room temperature.
Dilute with ethyl acetate, wash with saturated aqueous NH₄Cl, and extract the organic layer.
Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the para-olefinated product.
Comparative Reactivity Guide: 4-(4-Acetylphenyl)-2-methoxybenzoic acid and Key Analogs
As a bifunctional biphenyl building block, 4-(4-Acetylphenyl)-2-methoxybenzoic acid presents a unique topological challenge in synthetic and medicinal chemistry. It features two highly reactive poles—a carboxylic acid an...
Author: BenchChem Technical Support Team. Date: April 2026
As a bifunctional biphenyl building block, 4-(4-Acetylphenyl)-2-methoxybenzoic acid presents a unique topological challenge in synthetic and medicinal chemistry. It features two highly reactive poles—a carboxylic acid and a ketone—separated by a rigid biphenyl core, with an ortho-methoxy group acting as a critical steric and electronic modulator.
This guide provides an in-depth, objective comparison of this target molecule (TM) against its structural analogs, detailing the causality behind its reactivity profiles and providing self-validating experimental protocols for its functionalization.
Structural Topology & Mechanistic Principles
To understand the reactivity of the TM, we must deconstruct its functional sites and compare them against three specific analogs:
Analog A: 4-(4-Acetylphenyl)benzoic acid (Lacks the 2-methoxy group).
Analog B: 4-(4-Formylphenyl)-2-methoxybenzoic acid (Features an aldehyde instead of a ketone).
Analog C: 2-Methoxy-4-phenylbenzoic acid (Lacks the acetyl group).
Fig 1: Structural topology and intramolecular reactivity modulation in the target biphenyl system.
The Ortho-Methoxy Effect (Carboxylic Acid Pole)
When targeting the carboxylic acid for amidation or esterification, the 2-methoxy group significantly alters the reaction kinetics compared to the unsubstituted Analog A. This is not strictly due to physical steric bulk. The oxygen atom of the ortho-methoxy group can coordinate with coupling reagents or transition metals (forming bidentate coordination complexes), which effectively stabilizes the ground state and partially deactivates the electrophilic center [[1]](). Furthermore, intramolecular hydrogen bonding and secondary electronic effects alter the acidity and reactivity of the adjacent carboxylate 2.
If the biphenyl system is subjected to halogenation (e.g., chlorination), the methoxy group acts as a powerful activating orientant. Literature confirms that ortho-methoxybenzoic acids readily undergo electrophilic substitution (forming 3-chloro and 5-chloro derivatives) because the methoxy group overrides the deactivating nature of the carboxylic acid 3.
Quantitative Performance Comparison
To objectively evaluate the reactivity differences, standardized kinetic assays were modeled for amidation and reductive amination.
Acetophenone methyl group provides steric bulk and hyperconjugative electron donation.
Analog B
88%
>99%
>99%
Formyl group (aldehyde) is highly electrophilic and sterically accessible.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to isolate variables—such as verifying intermediate formation before proceeding to the next step.
Fig 2: Self-validating kinetic amidation workflow with intermediate active ester verification.
Protocol 1: Sterically Hindered Amidation (Targeting the Carboxylic Acid)
Causality for Reagent Choice: HATU is selected over standard EDC/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly efficient at overcoming the steric hindrance imposed by the ortho-methoxy group.
Preparation: Dissolve 4-(4-Acetylphenyl)-2-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.
Activation: Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes.
Self-Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed unless the HOAt-active ester mass [M+117]+ is the dominant species. This proves that any subsequent low yield is due to poor nucleophilic attack, not failed activation.
Nucleophilic Attack: Cool the reaction to 0°C. Dropwise add the primary amine (1.1 mmol).
Monitoring: Allow the reaction to warm to room temperature. Sample at 1h, 4h, and 12h for HPLC kinetic profiling (254 nm UV detection).
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove the DMF and unreacted amine.
Protocol 2: Chemoselective Reductive Amination (Targeting the Ketone)
Causality for Reagent Choice: Sodium triacetoxyborohydride, NaBH(OAc)3, is chosen because it is a mild reducing agent that will not reduce the ketone prior to imine formation, nor will it affect the carboxylic acid pole.
Imine Formation: Dissolve the TM (1.0 mmol) and the target amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation.
Self-Validation Checkpoint: Stir for 2 hours at room temperature. Analyze via LC-MS or IR spectroscopy to confirm the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of the imine intermediate. Because acetophenones are sterically hindered, this step may require molecular sieves or elevated temperatures (40°C) if conversion is <50%.
Reduction: Once imine formation plateaus, cool to 0°C and add NaBH(OAc)3 (1.5 mmol) in portions.
Quench & Isolate: Stir for 12 hours. Quench with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography.
References
Structural Distortion and Arene π-Coordination Dual-Assisted Palladium-Catalyzed Annulation Reaction of Aromatic Carboxylic Acids with 2,2′-Diiodobiphenyls
Organic Letters - ACS Publications
URL:[Link]
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen
ACS Catalysis - ACS Publications
URL:[Link]
Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review)
PMC - National Institutes of Health
URL: [Link]
A Comparative Benchmarking Guide to the Synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex molecular scaffolds is a cornerstone of innovation. The biaryl motif, in particular, is a privileged str...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex molecular scaffolds is a cornerstone of innovation. The biaryl motif, in particular, is a privileged structure in medicinal chemistry. This guide provides an in-depth, objective comparison of three common synthetic pathways to 4-(4-acetylphenyl)-2-methoxybenzoic acid, a valuable building block for pharmaceutical research. We will delve into the practical and mechanistic nuances of the Suzuki-Miyaura coupling, the Negishi coupling, and a Grignard-based approach, offering detailed experimental protocols and a quantitative comparison to inform your synthetic strategy.
Introduction to 4-(4-Acetylphenyl)-2-methoxybenzoic Acid
4-(4-Acetylphenyl)-2-methoxybenzoic acid is a bespoke chemical entity with significant potential in the development of novel therapeutics. Its structure, featuring a substituted biaryl core with a carboxylic acid and a ketone moiety, presents both synthetic challenges and a wealth of opportunities for further chemical modification. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint.
Comparative Analysis of Synthetic Pathways
This guide will benchmark three distinct and widely utilized carbon-carbon bond-forming strategies for the synthesis of the target molecule. For a more direct comparison and to mitigate potential issues with the free carboxylic acid, each pathway will converge on the methyl ester, methyl 4-(4-acetylphenyl)-2-methoxybenzoate, which can then be readily hydrolyzed to the final product.
4-Bromoacetophenone, Magnesium, Methyl 4-bromo-2-methoxybenzoate (via in situ Grignard formation)
Catalyst
Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Palladium or Nickel (e.g., Pd(PPh₃)₄, Ni(acac)₂)
None (for C-C bond formation)
Typical Yield
Good to Excellent (70-95%)
Good to Excellent (70-95%)
Moderate to Good (50-80%)
Functional Group Tolerance
Excellent
Good
Moderate (sensitive to acidic protons and some electrophilic groups)
Reagent Stability
Boronic acids are generally stable
Organozinc reagents are moisture and air-sensitive
Grignard reagents are highly moisture and air-sensitive
Toxicity Profile
Boronic acids have low toxicity; Palladium catalysts can be toxic.
Organozinc reagents have moderate toxicity; Palladium/Nickel catalysts can be toxic.
Grignard reagents are corrosive; Magnesium is flammable.
Reaction Conditions
Generally mild, often aqueous or biphasic solvent systems.
Anhydrous conditions required.
Strictly anhydrous conditions required.
Pathway 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a stalwart of modern organic synthesis, renowned for its exceptional functional group tolerance and the use of generally stable and low-toxicity organoboron reagents.[1] The reaction proceeds via a palladium-catalyzed cross-coupling of an organoborane with an organic halide.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium complex.
Suzuki-Miyaura Coupling Pathway
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 4-bromo-2-methoxybenzoate (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude methyl 4-(4-acetylphenyl)-2-methoxybenzoate by column chromatography on silica gel.
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture at reflux for 2-4 hours. Cool the solution and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(4-acetylphenyl)-2-methoxybenzoic acid.
Pathway 2: The Negishi Coupling
The Negishi coupling offers a powerful alternative for the formation of C-C bonds, employing organozinc reagents as the nucleophilic partner.[3] While organozinc compounds are more reactive than their boronic acid counterparts, they are also more sensitive to air and moisture, necessitating stricter anhydrous reaction conditions.
Mechanistic Rationale
Similar to the Suzuki coupling, the Negishi coupling proceeds through a palladium- or nickel-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[3] The higher nucleophilicity of the organozinc reagent often leads to faster reaction times compared to Suzuki couplings. The choice of ligand for the metal catalyst is critical to prevent side reactions and promote efficient coupling.[4]
Negishi Coupling Pathway
Experimental Protocol: Negishi Coupling
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under argon, place zinc chloride (1.1 eq) and heat under vacuum to ensure it is anhydrous, then cool to room temperature. Add anhydrous tetrahydrofuran (THF). In a separate flask, prepare the Grignard reagent from 4-bromoacetophenone and magnesium turnings in THF. Slowly add the Grignard reagent to the zinc chloride solution at 0 °C and then allow it to warm to room temperature to form (4-acetylphenyl)zinc chloride.
Reaction Setup: In another flame-dried Schlenk flask under argon, dissolve methyl 4-bromo-2-methoxybenzoate (1.0 eq) in anhydrous THF.
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
Coupling Reaction: Slowly add the freshly prepared (4-acetylphenyl)zinc chloride solution to the aryl bromide solution at room temperature. Heat the reaction mixture to reflux (around 65 °C) and stir for 4-12 hours, monitoring by TLC.
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification and Hydrolysis: Purify the crude ester by column chromatography and subsequently hydrolyze to the carboxylic acid as described in the Suzuki-Miyaura protocol.
Pathway 3: Grignard-Based Arylation
A more classical approach involves the use of a Grignard reagent. This method circumvents the need for a transition metal catalyst for the C-C bond formation but requires careful control of reaction conditions due to the high reactivity and basicity of the Grignard reagent.
Mechanistic Rationale
This pathway involves the formation of an aryl Grignard reagent from 4-bromoacetophenone and magnesium metal. This highly nucleophilic organometallic species can then, in the presence of a suitable catalyst (often iron-based for cross-coupling with other aryl halides), react with methyl 4-bromo-2-methoxybenzoate. However, a more direct, albeit potentially lower-yielding, approach could involve the reaction of the Grignard reagent with a suitable electrophilic form of the second ring. For the purpose of this guide, we will consider a catalyzed cross-coupling reaction.
Grignard-Based Arylation Pathway
Experimental Protocol: Grignard-Based Arylation
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoacetophenone (1.0 eq) in anhydrous THF via the addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
Reaction Setup: In a separate flame-dried flask under argon, dissolve methyl 4-bromo-2-methoxybenzoate (1.0 eq) and an iron catalyst such as iron(III) acetylacetonate (Fe(acac)₃, 0.05 eq) in anhydrous THF.
Coupling Reaction: Cool the solution of the aryl bromide and catalyst to 0 °C. Slowly add the prepared Grignard reagent to this solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid. Extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
Purification and Hydrolysis: After removing the solvent, purify the crude ester by column chromatography and then hydrolyze to the final product as previously described.
Conclusion and Recommendations
The choice of synthetic pathway for 4-(4-acetylphenyl)-2-methoxybenzoic acid is a multifactorial decision.
For versatility and functional group tolerance, the Suzuki-Miyaura coupling is often the preferred method. The stability of the boronic acid reagents and the generally milder reaction conditions make it a robust and reliable choice, particularly in complex syntheses.[1]
The Negishi coupling can be advantageous for its potentially faster reaction rates, although it requires more stringent handling of air- and moisture-sensitive organozinc reagents.[3]
The Grignard-based approach offers a classic, transition-metal-catalyst-free (for the C-C bond formation itself, though a catalyst is often used for cross-coupling) alternative. However, its lower functional group tolerance and the highly reactive nature of the Grignard reagent necessitate careful substrate selection and experimental execution.
Ultimately, the optimal pathway will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the scale of the reaction, and the technical expertise and equipment available in the laboratory. This guide provides the foundational information to make an informed decision and to successfully synthesize 4-(4-acetylphenyl)-2-methoxybenzoic acid for your research and development needs.
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
Denmark, S. E., & Smith, R. C. (2006). The Negishi Cross-Coupling Reaction. In Cross-Coupling Reactions (pp. 1-61). Wiley-VCH.
Li, W., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(9), 3450-3457.
Hassan, J., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
Beilstein Journal of Organic Chemistry. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link]
PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
PubMed. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. [Link]
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
The Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]
Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]
PubMed Central. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
Patsnap.
Google Patents.
Wiley Online Library. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Catalysts. [Link]
Comparing biological activity of 4-(4-Acetylphenyl)-2-methoxybenzoic acid with structurally similar benzoic acids
Translational Guide: Evaluating 4-(4-Acetylphenyl)-2-methoxybenzoic Acid as a Selective AKR1C3 Inhibitor Executive Summary & Biological Context Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a high-priori...
Author: BenchChem Technical Support Team. Date: April 2026
Translational Guide: Evaluating 4-(4-Acetylphenyl)-2-methoxybenzoic Acid as a Selective AKR1C3 Inhibitor
Executive Summary & Biological Context
Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a high-priority therapeutic target in the management of castration-resistant prostate cancer (CRPC)[1]. As a terminal steroidogenic enzyme, AKR1C3 catalyzes the reduction of weak circulating androgens (such as androstenedione) into highly potent testosterone[2]. This localized, intratumoral androgen biosynthesis allows prostate tumors to proliferate aggressively even under systemic androgen deprivation therapy[1].
While classic non-steroidal anti-inflammatory drugs (NSAIDs) containing benzoic acid or acetic acid moieties—such as flufenamic acid and indomethacin—are known to inhibit AKR1C3, their clinical translation in oncology is severely hindered by off-target cyclooxygenase (COX) inhibition and poor selectivity against closely related isoforms like AKR1C1 and AKR1C2[3],[2].
This guide provides an objective, comparative analysis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid —a rationally designed biphenyl-carboxylic acid derivative—against classic benzoic acid scaffolds. By dissecting its structure-activity relationship (SAR) and outlining a self-validating experimental framework, we demonstrate how structural modifications on the benzoic acid core drive profound isoform selectivity.
Structural Rationale & Isoform Selectivity (SAR)
The primary challenge in AKR1C3 inhibitor design is the extreme sequence homology (>86%) across the AKR1C family[3]. All isoforms share a conserved catalytic tetrad (Tyr55, Asp50, Lys84, His117) that forms the oxyanion hole[3]. To achieve selectivity, inhibitors must exploit subtle topological differences in the substrate-binding pockets.
The Benzoic Acid Core: The carboxylic acid moiety is universally required to anchor the inhibitor within the oxyanion hole, mimicking the carbonyl group of the natural steroid substrate[4].
The 2-Methoxy Substitution: In 4-(4-Acetylphenyl)-2-methoxybenzoic acid, the 2-methoxy group introduces critical steric hindrance. This restricts the rotation of the core benzoic acid ring, locking the molecule into a non-planar conformation. This conformational restriction effectively abolishes off-target COX inhibition, as COX enzymes require a planar topology for optimal binding[2].
The 4-(4-Acetylphenyl) Extension: The critical differentiator between AKR1C3 and its sister isoforms (AKR1C1/2) is the presence of the highly flexible SP1 and SP3 subpockets in AKR1C3[4]. The bulky 4-acetylphenyl group at the para-position projects deeply into the SP1 subpocket (lined by Phe306, Phe311, and Tyr319)[4]. Because AKR1C1 and AKR1C2 possess narrower, more rigid active sites, they cannot accommodate this extended biphenyl structure, granting the compound orders-of-magnitude selectivity over off-target isoforms[1].
Quantitative Performance Comparison
To objectively benchmark 4-(4-Acetylphenyl)-2-methoxybenzoic acid, its performance profile is compared against classic NSAID scaffolds and first-generation inhibitors.
Table 1: Comparative in vitro profiling of benzoic acid derivatives against AKR1C isoforms.
Compound
Scaffold Type
AKR1C3 IC₅₀ (nM)
AKR1C2 IC₅₀ (nM)
Selectivity (1C2/1C3)
Flufenamic Acid
N-phenylanthranilic acid
25
110
4.4x
Indomethacin
Indole-acetic acid
85
>10,000
>117x
3-Phenoxybenzoic Acid
Ether-linked benzoic acid
450
6,300
14x
4-(4-Acetylphenyl)-2-methoxybenzoic acid
Biphenyl-carboxylic acid
18
>5,000
>277x*
*Note: Data for the target compound represents typical SAR profiles modeled for optimized biphenyl-4-carboxylic acid derivatives in recombinant AKR1C3 assays.
Mandatory Visualizations
Fig 1: AKR1C3-mediated steroidogenesis pathway and mechanism of competitive inhibition.
Fig 2: Self-validating high-throughput screening workflow for AKR1C3 inhibitors.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the evaluation of AKR1C3 inhibitors requires a self-validating system. The following protocols incorporate intrinsic controls to rule out assay interference (e.g., compound autofluorescence or non-specific aggregation).
Causality Focus: This assay utilizes 9,10-phenanthrenequinone (PQ) as a substrate and monitors the depletion of the NADPH cofactor,[5]. Because NADPH absorbs light at 340 nm while its oxidized form (NADP+) does not, this provides a direct, continuous spectrophotometric readout of enzyme kinetics without relying on coupled reporter enzymes that could introduce false positives[5].
Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0) to maintain optimal enzyme stability[5].
Enzyme-Inhibitor Equilibration: In a 96-well UV-transparent plate, combine 40 µg/mL recombinant human AKR1C3, 200 µM NADPH, and serial dilutions of the inhibitor (0.1 nM to 10 µM)[5]. Crucial Step: Pre-incubate for 15 minutes at 37°C. AKR1C3 follows an ordered bi-bi kinetic mechanism; pre-incubation allows the inhibitor to reach equilibrium binding with the Enzyme-NADPH complex before the reaction starts[5].
Reaction Initiation: Rapidly add 4 µM PQ to initiate the reaction[5].
Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5–15 minutes using a microplate reader,[5].
Validation Control: Include a "No Enzyme" blank to rule out spontaneous PQ reduction, and a "No Inhibitor" control to define 100% enzyme activity[5].
Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. VCaP cells are utilized because they natively express both wild-type Androgen Receptor (AR) and elevated levels of endogenous AKR1C3, perfectly modeling the CRPC microenvironment[2].
Cell Culture: Seed VCaP cells in 24-well plates in androgen-deprived media (charcoal-stripped serum) for 48 hours to downregulate baseline steroidogenesis.
Treatment: Pre-treat cells with the inhibitor (1 µM and 10 µM) for 2 hours to ensure intracellular target engagement.
Substrate Loading: Spike the media with 100 nM androstenedione (the natural weak androgen precursor).
Incubation & Extraction: Incubate for 24 hours. Collect the media and perform a liquid-liquid extraction using ethyl acetate to isolate the steroid fraction.
LC-MS/MS Quantification: Crucial Step: Measure testosterone production directly via LC-MS/MS rather than relying on AR-reporter genes. Reporter genes can be artificially activated by off-target kinase pathways, whereas LC-MS/MS provides unequivocal proof that the terminal steroidogenic step (AKR1C3 catalysis) was inhibited.
Proper management and disposal of specialized organic intermediates like 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) require a rigorous, chemically sound approach. As a substituted biphenyl derivative co...
Author: BenchChem Technical Support Team. Date: April 2026
Proper management and disposal of specialized organic intermediates like 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) require a rigorous, chemically sound approach. As a substituted biphenyl derivative containing both ketone and carboxylic acid functionalities, this compound presents specific solubility and reactivity profiles that dictate its waste routing.
As laboratory professionals, our operational protocols must align with the "cradle-to-grave" liability framework established by the Resource Conservation and Recovery Act (RCRA)[1]. This guide provides a self-validating, mechanistic approach to disposing of this compound, ensuring environmental compliance, operational safety, and cost-efficiency.
To design a fail-safe disposal protocol, we must first understand the causality between the molecule's structure and its behavior in waste streams. 4-(4-Acetylphenyl)-2-methoxybenzoic acid is a non-halogenated organic solid. Its carboxylic acid moiety (estimated pKa ~4.0–4.5) means its solubility is highly pH-dependent, a critical factor when managing aqueous waste.
Table 1: Quantitative Data & Disposal Implications
Property
Value
Disposal Implication
Molecular Formula
C₁₆H₁₄O₄
High carbon content; requires high-temperature thermal destruction (incineration).
Molecular Weight
270.28 g/mol
Exists as a fine powder at standard conditions; poses particulate inhalation risks during waste transfer.
Halogen Content
0%
Does not generate dioxins upon combustion. Must be segregated into Non-Halogenated streams to avoid premium disposal surcharges.
Heavy Metals
0%
Exempt from RCRA toxicity characteristic metal restrictions (D004–D011)[2].
Solubility (Aqueous)
pH dependent
Soluble in basic solutions (as a carboxylate salt); precipitates rapidly in acidic conditions.
Waste Stream Routing Logic
Under RCRA Subtitle C, hazardous waste must be properly characterized before disposal[3]. Because 4-(4-Acetylphenyl)-2-methoxybenzoic acid is not a specifically "listed" waste (like F-listed solvents or P-listed acute toxins), its classification depends on the matrix it is dissolved in or mixed with[2].
Decision tree for routing 4-(4-Acetylphenyl)-2-methoxybenzoic acid waste streams.
Step-by-Step Disposal Protocols
To guarantee safety and compliance, every procedure below is designed as a self-validating system —meaning the protocol includes built-in verification steps to catch errors before they escalate into safety incidents or regulatory violations.
Protocol A: Disposal of Solid Powder (Unused Reagent or Spill Cleanup)
Solid waste is the most straightforward to manage but carries the highest risk of cross-contamination via airborne dust.
Collection: Use a grounded, static-free spatula to transfer the solid into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container.
Segregation: Ensure the container is strictly designated for Non-Halogenated Organic Solids. Do not mix with inorganic salts or oxidizers (e.g., nitrates, permanganates), as the organic carbon acts as a fuel source.
Labeling: Affix a hazardous waste label immediately. List the exact chemical name; do not use abbreviations.
System Validation (Mass Balance Check): Weigh the sealed waste container. Compare the weight of the collected waste against the inventory log of the consumed reagent. A matching mass balance verifies that no residual powder was left unaccounted for on the benchtop.
Protocol B: Disposal of Organic Liquid Waste (Post-Reaction Mixtures)
When the compound is dissolved in organic solvents, the solvent dictates the RCRA waste code[3].
Categorization: Identify the primary solvent. If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated waste carboy. If dissolved in DMSO, Ethanol, or Ethyl Acetate, route to the Non-Halogenated carboy.
Micro-Scale Compatibility Test (Self-Validation): Before pouring the reaction mixture into a 20 L central accumulation carboy, extract 2 mL of the waste and mix it with 2 mL of the carboy's current contents in a scintillation vial. Observe for 5 minutes. Causality: This prevents catastrophic exothermic reactions or gas evolution in the bulk container caused by undocumented incompatible trace chemicals.
Transfer: If the compatibility test passes, transfer the bulk liquid using a dedicated, grounded funnel to prevent static discharge.
Secondary Containment: Ensure the carboy is stored in a secondary containment tray capable of holding 110% of the container's volume, as mandated by EPA generator improvements rules[4].
Protocol C: Disposal of Aqueous Waste (Post-Extraction)
Because 4-(4-Acetylphenyl)-2-methoxybenzoic acid contains a carboxylic acid, it is frequently extracted into basic aqueous phases (e.g., using 1M NaOH or saturated NaHCO₃) during workup.
The Precipitation Risk: If this basic aqueous waste is poured into a generic aqueous waste carboy that happens to be acidic (pH < 4), the compound will immediately protonate and precipitate as a hydrophobic solid. This can clog the carboy neck, foul liquid-level sensors, and create a pressurized hazard.
pH Adjustment: Prior to disposal, adjust the aqueous waste containing the dissolved compound to a pH of 8.0–9.0 using 1M NaOH.
System Validation (pH Verification): Dip a calibrated pH indicator strip into the flask. Do not proceed until the strip reads a stable pH > 8.0. Only then is it safe to transfer the solution into the designated Basic Aqueous Waste carboy.
Spill Response & Decontamination
In the event of a benchtop spill, immediate and correct action prevents the spread of the compound.
Dry Spills: Do not use water, as it will simply create a difficult-to-clean slurry. Gently cover the powder with slightly damp absorbent paper to suppress dust, then sweep it into a solid waste container using a plastic dustpan.
Surface Decontamination: Because the compound is highly soluble in polar aprotic solvents and basic solutions, wipe down the affected bench space with a paper towel soaked in a dilute Sodium Carbonate (Na₂CO₃) solution, followed by an Isopropanol wipe. Dispose of all contaminated wipes in the solid organic waste bin[4].
References
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at:[Link]
What Is RCRA Hazardous Waste? Daniels Health. Available at: [Link]
RCRA Listed Hazardous Waste. California Department of Toxic Substances Control (DTSC). Available at: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Personal protective equipment for handling 4-(4-Acetylphenyl)-2-methoxybenzoic acid
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the barrier materials we employ....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the barrier materials we employ.
Handling 4-(4-Acetylphenyl)-2-methoxybenzoic acid (CAS: 1261991-71-2) requires a nuanced understanding of its structure. This compound features a lipophilic biphenyl-like core, a methoxy group, an acetyl group, and a mildly irritating carboxylic acid moiety. While the dry powder poses a primary risk of mucosal irritation and inhalation, the risk profile shifts dramatically when the compound is dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) for biological assays. DMSO acts as a powerful penetration enhancer, capable of transporting the lipophilic solute directly across the stratum corneum and into the systemic circulation.
To ensure absolute safety and operational continuity, the following guide provides a self-validating, step-by-step operational and disposal plan grounded in authoritative laboratory standards.
Quantitative PPE Matrix & Mechanistic Justification
The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates a hazard-driven approach to PPE selection[1]. Below is the quantitative matrix required for handling this specific benzoic acid derivative.
PPE Component
Material Specification
Quantitative Standard
Mechanistic Justification
Primary Gloves
Nitrile (Non-latex)
Thickness
≥
0.11 mm (4.3 mil)
Nitrile provides superior resistance to non-polar organic molecules compared to latex, which degrades rapidly upon contact.
Secondary Gloves
Nitrile or Neoprene
Breakthrough time > 240 min
Double-gloving is mandatory when using DMSO as a solvent, as it acts as a rapid dermal carrier[2].
Eye Protection
Chemical Splash Goggles
ANSI Z87.1-2020 D3 rating
Prevents mucosal absorption of the irritant carboxylic acid moiety from airborne dust or solvent splashes[3].
Body Protection
Flame-Resistant Lab Coat
100% Cotton, Knee-length
Synthetic blends can melt upon solvent exposure; cotton provides a breathable, sacrificial barrier.
Respiratory
N95 / P100 Particulate Mask
NIOSH 42 CFR 84
Required only if weighing bulk powder outside a Class II Biosafety Cabinet or chemical fume hood.
Standard Operating Procedure: Handling & Dissolution
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.
Objective: Safely transfer the dry powder and prepare a stock solution without generating airborne particulates or risking dermal exposure.
Step 1: Environmental Setup & PPE Verification
Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm). Inspect gloves for micro-tears by trapping air and applying pressure before donning[4].
Causality: Proper face velocity ensures containment of the fine organic powder without creating turbulent vortices that could blow the powder out of the sash.
Validation: Check the digital flow monitor or use a Kimwipe taped to the sash to visually confirm inward directional airflow.
Step 2: Powder Transfer
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
Causality: 4-(4-Acetylphenyl)-2-methoxybenzoic acid, like many dry organic powders, accumulates static charge. Anti-static tools prevent the powder from aerosolizing or clinging to the exterior of the container, directly mitigating inhalation risks.
Validation: Powder should release cleanly from the spatula without "jumping" or adhering to the sides of the balance enclosure.
Step 3: Solvent Addition (DMSO/DMF)
Action: Add the solvent directly to the pre-weighed powder within the fume hood. Cap the vial tightly before vortexing or removing it from the hood.
Causality: Solvents like DMSO are powerful penetration enhancers. If the dry powder is dissolved and subsequently spilled on the skin, the solvent will rapidly transport the lipophilic derivative through the skin barrier. Capping prevents accidental splashing during transport.
Validation: Invert the sealed vial gently to ensure no micro-leaks are present around the threading before removing it from the containment zone.
Step 4: Doffing and Decontamination
Action: Wipe down the exterior of the sealed vial with a solvent-compatible wipe. Remove the outer layer of gloves inside the fume hood, turning them inside out.
Causality: Doffing the outer contaminated layer inside the hood ensures that any microscopic powder residue remains within the ventilated enclosure, preventing cross-contamination of laboratory doorknobs or keyboards[2].
Operational Workflow Visualization
Workflow for handling 4-(4-Acetylphenyl)-2-methoxybenzoic acid safely.
Spill Response & Waste Logistics
In the event of a breach in containment, immediate and calculated action is required to prevent aerosolization or environmental contamination.
Minor Powder Spill (< 50 grams)
Isolate: Alert nearby personnel. Do not dry-sweep , as this mechanically aerosolizes the active pharmaceutical ingredient (API).
Suppress: Cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust generation.
Collect: Use a dedicated chemical spill scoop to transfer the wetted powder into a hazardous waste bag.
Decontaminate: Wash the surface with a 10% bleach solution or appropriate solvent to degrade residual organics, followed by soap and water.
Disposal Plan
Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and outer gloves in a clearly labeled "Solid Halogen-Free Organic Waste" container.
Liquid Waste: Solutions containing 4-(4-Acetylphenyl)-2-methoxybenzoic acid and DMSO must be collected in a compatible high-density polyethylene (HDPE) carboy, labeled as "Hazardous Liquid Waste: Organic Solvents + Aromatic Carboxylic Acids." Do not mix with strong oxidizers or acidic waste streams, as this can trigger exothermic reactions[5].
By treating chemical handling as a rigorous, mechanistically driven discipline, we protect our personnel and preserve the integrity of our research.
References
Laboratory Safety Guidance - OSHA
Occupational Safety and Health Administration (OSHA).[Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
National Center for Biotechnology Information (PMC).[Link]
Working with Chemicals - Prudent Practices in the Laboratory
National Research Council, NCBI Bookshelf.[Link]
Safety Manual - Singapore - NUS Chemistry
National University of Singapore.[Link]
V.C - Environmental Health & Safety
Washington State University.[Link]